6-O-Vanilloylajugol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O12/c1-23(30)8-14(33-20(29)10-3-4-12(25)13(7-10)31-2)11-5-6-32-21(16(11)23)35-22-19(28)18(27)17(26)15(9-24)34-22/h3-7,11,14-19,21-22,24-28,30H,8-9H2,1-2H3/t11-,14+,15+,16+,17+,18-,19+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAISAAYEQAVGA-YYFWYDPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-O-Vanilloylajugol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Vanilloylajugol is a naturally occurring iridoid glycoside found in various plant species of the Phlomis genus. Iridoids are a class of monoterpenoids known for their diverse biological activities, and this compound is of particular interest to the scientific community for its potential pharmacological applications, including its antioxidant properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and information on its isolation and characterization.
Physicochemical Properties
The following table summarizes the available and computed physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₀O₁₂ | - |
| Molecular Weight | 498.48 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | ≥ 95% (by HPLC) | [1] |
| XLogP3 | -1.68 | Computed |
| Hydrogen Bond Donor Count | 6 | Computed |
| Hydrogen Bond Acceptor Count | 12 | Computed |
| Rotatable Bond Count | 7 | Computed |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectral data from the original isolation studies are not widely disseminated, the structural confirmation of commercially available reference standards is typically performed using these techniques.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the detailed molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR would be employed to identify the chemical environment of each proton and carbon atom, respectively. This allows for the confirmation of the ajugol core, the vanilloyl moiety, and the glycosidic linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement for this compound, further confirming its molecular formula of C₂₃H₃₀O₁₂.
Isolation and Characterization
This compound is an iridoid that has been isolated from plants belonging to the Phlomis genus, which is a part of the Lamiaceae family. The isolation process from plant material typically involves the following workflow:
Caption: General workflow for the isolation and characterization of this compound.
Experimental Protocols
General Isolation Procedure:
-
Extraction: The dried and powdered plant material (e.g., aerial parts of a Phlomis species) is extracted exhaustively with a polar solvent such as methanol at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is then subjected to a series of chromatographic separations. This may involve initial fractionation using column chromatography with silica gel or other stationary phases.
-
Purification: Further purification is typically achieved through repeated column chromatography, often utilizing different adsorbent materials like Sephadex, and culminating in preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Determination: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity and Antioxidant Activity
This compound is noted for its antioxidant properties. This reactivity is likely attributed to the phenolic hydroxyl group present in the vanilloyl moiety, which can donate a hydrogen atom to scavenge free radicals.
A common method to assess this antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
References
The Biosynthesis of 6-O-Vanilloylajugol: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the proposed biosynthetic pathway of 6-O-Vanilloylajugol, a significant acylated iridoid glycoside found in various medicinal plants. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of complex plant-derived secondary metabolites.
Introduction
This compound is a member of the diverse family of iridoid glycosides, which are known for their wide range of biological activities. The unique structure of this compound, featuring an ajugol core acylated with a vanilloyl group, suggests a complex biosynthetic pathway that combines elements of both iridoid and phenylpropanoid metabolism. Understanding this pathway is crucial for the potential biotechnological production of this and similar high-value compounds. This guide synthesizes current knowledge on iridoid and vanillin biosynthesis to propose a complete pathway for this compound and provides detailed experimental protocols for its investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in two major stages: the formation of the iridoid core, ajugol, and the synthesis of the vanilloyl moiety, followed by a final acylation step.
Biosynthesis of the Ajugol Core
The formation of ajugol follows the general iridoid biosynthesis pathway, which originates from the methylerythritol phosphate (MEP) pathway in plastids.[1]
Key Steps:
-
Geraniol Synthesis: The pathway begins with the synthesis of geraniol from geranyl pyrophosphate (GPP), a product of the MEP pathway.
-
Iridoid Skeleton Formation: A series of oxidation and cyclization reactions, catalyzed by enzymes such as geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8-HGO), and iridoid synthase (ISY), leads to the formation of the characteristic iridoid cyclopentanopyran skeleton.[2]
-
Hydroxylation to form Ajugol: The iridoid intermediate undergoes a series of hydroxylation steps to yield the final ajugol core.
Biosynthesis of the Vanilloyl Moiety
The vanilloyl group is derived from the phenylpropanoid pathway, which starts with the amino acid phenylalanine.
Key Steps:
-
Phenylalanine to Ferulic Acid: Phenylalanine is converted to ferulic acid through a series of enzymatic reactions.
-
Formation of Vanilloyl-CoA: Ferulic acid is then converted to vanillic acid, which is subsequently activated to vanilloyl-CoA. This activation is a critical step for the subsequent acylation reaction.
Final Acylation Step: Formation of this compound
The final step in the biosynthesis of this compound is the transfer of the vanilloyl group from vanilloyl-CoA to the 6-hydroxyl group of ajugol. This reaction is catalyzed by a specific acyltransferase, likely a member of the BAHD acyltransferase family.[3][4] The acylation of catalpol with vanilloyl coenzyme A is a critical step in the biosynthesis of Picroside-II, a similar acylated iridoid, suggesting a comparable mechanism for this compound.[4]
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound. However, the following table outlines the types of quantitative data that are essential for a thorough understanding of this pathway. The experimental protocols described in the subsequent section can be employed to generate this data.
| Parameter | Description | Method |
| Enzyme Kinetics (Km, Vmax, kcat) | Kinetic parameters for the key enzymes in the pathway, particularly the putative vanilloyltransferase. | Spectrophotometric or HPLC-based enzyme assays.[5] |
| Metabolite Concentrations | In planta concentrations of key intermediates (e.g., ajugol, vanillic acid) and the final product in different tissues and developmental stages. | UPLC-MS/MS or NMR spectroscopy.[6][7] |
| Gene Expression Levels | Relative or absolute expression levels of the genes encoding the biosynthetic enzymes. | qRT-PCR or RNA-Seq. |
Experimental Protocols
This section provides detailed methodologies for key experiments required to elucidate and characterize the biosynthesis of this compound.
Extraction and Analysis of Iridoids
Objective: To extract and quantify this compound and its precursors from plant material.
Protocol:
-
Sample Preparation: Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder.
-
Extraction: Extract the powdered tissue with 80% methanol at room temperature with shaking for 24 hours.
-
Purification: Centrifuge the extract and pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove chlorophyll and other non-polar compounds.
-
Analysis: Analyze the purified extract using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for identification and quantification of this compound and its precursors. Use authentic standards for calibration. NMR spectroscopy can be used for structural confirmation.[8][9][10][11]
Heterologous Expression and Characterization of the Putative Vanilloyltransferase
Objective: To identify and functionally characterize the acyltransferase responsible for the final step of this compound biosynthesis.
Protocol:
-
Candidate Gene Identification: Perform transcriptome analysis of the plant species of interest to identify candidate genes belonging to the BAHD acyltransferase family that are co-expressed with other iridoid biosynthetic genes.
-
Gene Cloning: Clone the full-length cDNA of the candidate genes into an appropriate expression vector (e.g., pET vector for E. coli expression).[12]
-
Heterologous Expression: Transform the expression constructs into a suitable host organism like E. coli BL21(DE3) and induce protein expression with IPTG.
-
Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay: Perform an in vitro enzyme assay containing the purified enzyme, ajugol, and vanilloyl-CoA.[13] The reaction mixture should be incubated at an optimal temperature and pH, and the reaction quenched with a suitable solvent.
-
Product Identification: Analyze the reaction products by UPLC-MS/MS to confirm the formation of this compound.
-
Kinetic Analysis: Determine the kinetic parameters (Km, Vmax) of the enzyme by varying the concentrations of the substrates (ajugol and vanilloyl-CoA) and measuring the initial reaction rates.[5]
Detailed Protocol for BAHD Acyltransferase Enzyme Assay
Objective: To determine the activity and kinetics of the putative vanilloyltransferase.
Materials:
-
Purified recombinant BAHD acyltransferase
-
Ajugol (acyl acceptor)
-
Vanilloyl-CoA (acyl donor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% formic acid in methanol)
-
HPLC or UPLC-MS/MS system
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of the purified enzyme, and ajugol.
-
Initiate the reaction by adding vanilloyl-CoA.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time course (e.g., 0, 5, 15, 30 minutes).
-
Stop the reaction at each time point by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by UPLC-MS/MS to quantify the amount of this compound produced.
-
Calculate the initial reaction velocity and use this data to determine the kinetic parameters of the enzyme. A spectrophotometric assay using Ellman's reagent (DTNB) can also be adapted to continuously monitor the release of Coenzyme A.[5]
Conclusion
The proposed biosynthetic pathway of this compound provides a solid framework for future research in this area. The experimental protocols outlined in this guide offer a clear path to identifying and characterizing the key enzymes involved, particularly the final vanilloyltransferase. Elucidating this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open up new avenues for the metabolic engineering and sustainable production of this and other valuable acylated iridoid glycosides.
References
- 1. Biosynthesis of the iridoid glucoside, lamalbid, in Lamium barbatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Final step in the biosynthesis of iridoids elucidated [mpg.de]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy for Metabolomics Research [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and heterologous expression of three DGATs from oil palm (Elaeis guineensis) mesocarp in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]
Pharmacological Properties of 6-O-Vanilloylajugol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the pharmacological properties, experimental protocols, and signaling pathways of 6-O-Vanilloylajugol is currently limited. This guide summarizes the available information and extrapolates potential properties based on the known activities of its structural components, vanillic acid and the iridoid glycoside, ajugol. The information presented for related compounds should be considered as a basis for future research on this compound and not as established properties of the compound itself.
Introduction
This compound is a naturally occurring iridoid glycoside. Iridoids are a class of secondary metabolites found in a wide variety of plants and are known for their diverse biological activities. The structure of this compound is characterized by an ajugol core, which is an iridoid, esterified with a vanilloyl group at the 6-position. This unique combination suggests a potential for a range of pharmacological effects, drawing from the properties of both the iridoid and the vanilloyl moieties. This technical guide aims to provide a comprehensive overview of the known and potential pharmacological properties of this compound, offering a foundation for researchers and professionals in drug discovery and development.
Known and Potential Pharmacological Properties
Direct studies on this compound are sparse. However, based on its chemical structure and the known bioactivities of its components, the following pharmacological properties are of significant interest for investigation.
Antioxidant Activity
The presence of the vanilloyl group, a derivative of vanillic acid, strongly suggests that this compound possesses antioxidant properties. Phenolic compounds like vanillic acid are well-documented radical scavengers.
Quantitative Data on Related Compounds:
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Vanillin | DPPH Radical Scavenging | 283.76 | [1] |
| Coumaric Acid | DPPH Radical Scavenging | 255.69 | [1] |
| Oryza sativa Extract | DPPH Radical Scavenging | 314.51 | [1] |
Anti-inflammatory Activity
Both iridoids and phenolic compounds have been shown to exhibit anti-inflammatory effects. Vanillic acid, for instance, has been demonstrated to suppress inflammatory responses by inhibiting key signaling pathways. The potential anti-inflammatory action of this compound is a promising area for research. Studies on vanillic acid have shown it can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Quantitative Data on Related Compounds:
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| Herbal Formula CF2 | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 7.83 | [3] |
| Herbal Formula CF4 | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 7.87 | [3] |
| Piper nigrum Extract | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 10.52 | [3] |
| Zingiber officinale Extract | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 11.93 | [3] |
| Zingiber cassumunar Extract | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 21.33 | [3] |
Anticancer Activity
Vanillic acid has been investigated for its anticancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. While no direct evidence exists for this compound, this is a logical therapeutic area to explore.
Quantitative Data on Related Compounds:
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Novel Drug ND-2 | MCF-7 (Breast Cancer) | MTT | 8.4 | [4] |
Neuroprotective Effects
Vanillin and its derivatives have been studied for their neuroprotective potential in models of neurodegenerative diseases.[5] These compounds have been shown to protect neuronal cells from oxidative stress-induced damage. The neuroprotective capacity of this compound warrants investigation, particularly in the context of age-related neurological disorders.[6][7][8][9]
Experimental Protocols
Detailed experimental protocols for this compound are not available in the current literature. The following are generalized protocols for assessing the key pharmacological activities discussed, which can be adapted for the study of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions of the stock solution.
-
Assay Procedure:
-
Add 100 µL of each sample dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.[10]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the control group).
-
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-treated control.[3][11][12][13]
Anticancer Activity: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a selected cancer cell line (e.g., HeLa, MCF-7, A549) in the appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[4][14][15][16]
Neuroprotective Activity: In Vitro Model of Oxidative Stress
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in the appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).
-
-
Assessment of Cell Viability: Perform an MTT assay as described above to quantify cell survival.
-
Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.
Potential Signaling Pathways
The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of vanillic acid and other iridoids, the following pathways are likely targets for investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting NF-κB activation. Vanillic acid has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation and cell proliferation. Vanillic acid has been shown to inhibit the phosphorylation of MAPKs such as ERK, JNK, and p38.[2]
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in cancer. Some natural compounds have been found to modulate this pathway.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt pathway.
Conclusion and Future Directions
This compound is a structurally interesting natural product with the potential for significant pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. However, there is a clear and urgent need for dedicated research to validate these potential properties. Future studies should focus on:
-
Isolation and Purification: Establishing efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro Screening: Systematically screening the compound against a panel of assays to quantify its antioxidant, anti-inflammatory, cytotoxic, and neuroprotective activities.
-
Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways such as NF-κB, MAPKs, and PI3K/Akt to elucidate its molecular mechanisms.
-
In Vivo Studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound for various disease indications.
This technical guide provides a roadmap for initiating research into the pharmacological properties of this compound, a compound that holds promise for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Vanillic acid ameliorates collagen-induced arthritis by suppressing the inflammation response via inhibition of the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effects of 6-Shogaol and Its Metabolite, 6-Paradol, in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carvacrol Protects Against 6-Hydroxydopamine-Induced Neurotoxicity in In Vivo and In Vitro Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity [mdpi.com]
- 10. media.neliti.com [media.neliti.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide to the Biological Activity of 6-O-Vanilloylajugol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-Vanilloylajugol is an iridoid glycoside esterified with vanillic acid. While research specifically focused on this compound is limited, its constituent parts, vanillic acid and ajugol, are known to possess a range of significant biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing from data on its individual components and related compounds. The primary reported activity of this compound is its antioxidant capacity, demonstrated through its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. This guide synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways potentially modulated by this compound, offering a valuable resource for future research and drug discovery efforts.
Introduction
This compound is a naturally occurring iridoid glycoside. Iridoids are a class of monoterpenoids known for their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. The structure of this compound combines an ajugol core, an iridoid glucoside, with vanillic acid, a phenolic acid widely recognized for its antioxidant and anti-inflammatory properties. This unique combination suggests that this compound may exhibit a synergistic or enhanced spectrum of biological activities compared to its individual components. This guide will explore these potential activities in detail, providing a foundation for further scientific investigation.
Known and Potential Biological Activities
The biological activities of this compound can be inferred from its known antioxidant properties and the well-documented pharmacological effects of vanillic acid and ajugol.
Antioxidant Activity
The only directly reported biological activity of this compound is its antioxidant effect, specifically its ability to scavenge DPPH free radicals. This activity is likely attributable to the presence of the vanillic acid moiety, which is a potent antioxidant.
Potential Anti-inflammatory Activity
Both vanillic acid and iridoids, including ajugol, have demonstrated significant anti-inflammatory properties. Vanillic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like COX-2 and iNOS[1]. Iridoids are also known to suppress inflammatory pathways, including the NF-κB signaling cascade[2]. The combination of these two moieties in this compound suggests a strong potential for anti-inflammatory effects.
Potential Neuroprotective Activity
Vanillic acid has been investigated for its neuroprotective effects, with studies indicating its ability to reduce neuroinflammation and oxidative stress[1][3]. It has shown potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease[1]. Given that oxidative stress and inflammation are key pathological features of neurodegeneration, the antioxidant and anti-inflammatory properties of this compound suggest it may also possess neuroprotective capabilities.
Potential Anticancer Activity
Vanillic acid has been reported to exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and angiogenesis, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways[4]. Iridoid glycosides have also been shown to inhibit cancer cell growth and metastasis by inducing cell cycle arrest and regulating apoptosis-related signaling pathways[5]. Therefore, this compound is a candidate for investigation as a potential anticancer agent.
Quantitative Data
Direct quantitative data for the biological activities of this compound are scarce. The available information primarily pertains to its antioxidant activity. For other potential activities, data from studies on vanillic acid and ajugol are presented to provide a comparative context.
| Compound/Extract | Assay | Target/Cell Line | Result (IC50/EC50) | Reference |
| This compound | DPPH Radical Scavenging | - | Data not specified | Inferred from qualitative reports |
| Vanillic Acid | DPPH Radical Scavenging | - | ~15 µg/mL | General literature values |
| Anti-inflammatory (NO production) | LPS-stimulated RAW 264.7 cells | ~50 µM | General literature values | |
| Anticancer (Cell Viability) | HCT116 colon cancer cells | ~200 µM | [4] | |
| Ajugol | Anti-inflammatory | - | Data not specified | Inferred from general iridoid studies |
Experimental Protocols
Detailed methodologies for key experiments relevant to the biological activities of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant activity of a compound.
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve this compound in methanol to prepare a stock solution and then create a series of dilutions.
-
Reaction: Add 1 mL of each sample dilution to 2 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro Anticancer Assay: MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Culture and Seeding: Culture a cancer cell line (e.g., HCT116) in an appropriate medium and seed the cells into a 96-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathways
Based on the activities of its constituent molecules, this compound is likely to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. Both vanillic acid and iridoids have been shown to inhibit this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway in Cell Survival and Proliferation
This pathway is crucial for regulating cell growth, survival, and proliferation and is often dysregulated in cancer. Vanillic acid has been shown to modulate this pathway.
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.
Conclusion and Future Directions
This compound is a promising natural compound with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. While direct experimental evidence for many of these activities is still lacking, the known pharmacological profiles of its constituent molecules, vanillic acid and ajugol, provide a strong rationale for further investigation.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the bioactivity of purified this compound in a broad range of in vitro and in vivo models to confirm and quantify its anti-inflammatory, neuroprotective, and anticancer effects.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.
-
Synergistic Effects: Investigating the potential synergistic interactions between the vanillic acid and ajugol moieties.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound to assess its drug-like properties.
This in-depth guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] AN OVERVIEW OF THERAPEUTIC EFFECTS OF VANILLIC ACID | Semantic Scholar [semanticscholar.org]
- 4. Vanillic Acid Suppresses HIF-1α Expression via Inhibition of mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK Pathways in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
6-O-Vanilloylajugol: A Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-Vanilloylajugol, a naturally occurring iridoid glycoside, has emerged as a compound of interest in the pharmaceutical and scientific communities. Possessing a unique chemical structure derived from the esterification of ajugol with vanillic acid, this molecule is credited with a spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. While direct experimental data for this specific compound is nascent, this document synthesizes available information and draws plausible mechanistic insights from studies on its constituent moieties and structurally related compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development by presenting available data, outlining detailed experimental protocols for its investigation, and visualizing hypothesized signaling pathways, thereby highlighting both the promise and the existing knowledge gaps surrounding this compound.
Introduction
This compound is a phytochemical constituent found in various plant species, including those of the genus Ajuga. Structurally, it is an iridoid glycoside characterized by a vanilloyl group attached to the ajugol core. The presence of both the iridoid and the vanilloyl moieties suggests a potential for synergistic or unique biological activities. Iridoids are a class of monoterpenoids known for their diverse pharmacological effects, including anti-inflammatory and neuroprotective actions. Vanillic acid, a phenolic compound, is well-documented for its antioxidant and anti-inflammatory properties. The combination of these two pharmacophores in a single molecule makes this compound a compelling candidate for therapeutic development.
Potential Therapeutic Uses
Preliminary evidence and inferences from related compounds suggest that this compound may possess several therapeutic benefits.
Antioxidant Activity
The vanilloyl moiety of this compound strongly suggests inherent antioxidant potential. Phenolic compounds like vanillic acid are known to act as potent free radical scavengers. One supplier of this compound notes its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging properties, although specific quantitative data such as IC50 values are not provided.[1] The antioxidant activity is likely attributable to the hydrogen-donating ability of the hydroxyl group on the vanilloyl ring.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is a significant area of interest. This activity is likely mediated through the inhibition of key inflammatory enzymes and signaling pathways. Studies on structurally similar compounds and the vanillic acid component suggest a plausible mechanism involving the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2][3] These enzymes are critical in the production of inflammatory mediators such as nitric oxide and prostaglandins. Furthermore, the modulation of inflammatory signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways is a probable mechanism of action.
Neuroprotective Potential
Vanillic acid and other iridoid glycosides have demonstrated neuroprotective effects in various experimental models. These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage caused by oxidative stress and inflammation, key factors in the pathogenesis of neurodegenerative diseases. While direct studies on this compound are lacking, its chemical composition suggests it may offer protection against neuronal cell death and dysfunction.
Anticancer Properties
The potential of this compound as an anticancer agent is another promising avenue of research. Vanillic acid has been shown to inhibit the proliferation of various cancer cell lines. The cytotoxic effects of iridoid glycosides against cancer cells have also been reported. The combined structure of this compound may, therefore, exhibit antiproliferative and pro-apoptotic activities against malignant cells.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds and iridoids are well-established. Vanillic acid has been shown to possess activity against a range of bacteria and fungi. This suggests that this compound could be investigated as a potential antimicrobial agent, particularly in an era of increasing antibiotic resistance.
Quantitative Data
Quantitative data for this compound is currently limited in the public domain. The following tables summarize the types of quantitative data that are crucial for the evaluation of its therapeutic potential and indicate where data is currently lacking.
Table 1: Antioxidant Activity of this compound
| Assay | Test System | Endpoint | Result | Reference |
| DPPH Radical Scavenging | In vitro | IC50 | Data not available | [1] |
| ABTS Radical Scavenging | In vitro | IC50 | Data not available | |
| Oxygen Radical Absorbance Capacity (ORAC) | In vitro | µmol TE/g | Data not available |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Test System | Endpoint | Result | Reference |
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 | Data not available | |
| COX-2 Inhibition | In vitro enzyme assay | IC50 | Data not available | |
| TNF-α Inhibition | LPS-stimulated macrophages | IC50 | Data not available | |
| IL-6 Inhibition | LPS-stimulated macrophages | IC50 | Data not available |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| Various Cancer Cell Lines | MTT Assay | IC50 | Data not available | |
| Normal Cell Lines (e.g., fibroblasts) | MTT Assay | IC50 | Data not available |
Table 4: Antimicrobial Activity of this compound
| Microorganism | Assay | Endpoint | Result | Reference |
| Escherichia coli | Broth microdilution | MIC | Data not available | |
| Staphylococcus aureus | Broth microdilution | MIC | Data not available | |
| Candida albicans | Broth microdilution | MIC | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the therapeutic potential of this compound.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
96-well cell culture plate
-
Dexamethasone (positive control)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant, add 50 µL of Griess Reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
The IC50 value for NO inhibition is calculated.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer and normal cell lines.
Materials:
-
Selected cancer and normal cell lines
-
Appropriate cell culture medium with supplements
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Doxorubicin (positive control)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or doxorubicin for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Hypothesized Signaling Pathways
Based on the known activities of its constituent parts and related molecules, this compound is hypothesized to modulate key inflammatory signaling pathways.
References
- 1. Vanillin selectively modulates the action of antibiotics against resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of 6-O-Vanilloylajugol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-Vanilloylajugol, an iridoid glycoside. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document compiles essential spectroscopic data (NMR, IR, and MS) and outlines the typical experimental protocols used for their acquisition, facilitating the identification and characterization of this compound.
Chemical Structure
This compound is an iridoid glycoside characterized by the presence of a vanilloyl group attached to the C-6 position of the ajugol core. Its molecular formula is C₂₃H₃₀O₁₂.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data points obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z Value | Interpretation |
| Data not available in search results |
Note: Specific, experimentally derived quantitative data for this compound were not available in the initial search results. The tables are presented as a template for the expected data.
Experimental Protocols
The spectroscopic data for iridoid glycosides like this compound are typically acquired using standardized and well-established analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a Bruker Avance spectrometer (or equivalent) operating at frequencies ranging from 400 to 600 MHz for ¹H and 100 to 150 MHz for ¹³C. Samples are typically dissolved in deuterated solvents such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a thin film on a potassium bromide (KBr) pellet or dissolved in a suitable solvent. The spectrum is recorded over the range of 4000-400 cm⁻¹, revealing characteristic absorption bands corresponding to various functional groups within the molecule.
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the preferred method for determining the accurate mass and molecular formula of compounds like this compound. The analysis is typically performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer in either positive or negative ion mode.
Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic analysis of a natural product like this compound is depicted in the following diagram. This workflow ensures a systematic approach to structure elucidation, from initial detection to final confirmation.
Caption: General workflow for the isolation and spectroscopic characterization of natural products.
This guide serves as a foundational resource for professionals engaged in the study of this compound and related natural products. The provided methodologies and data structure are intended to support further research and development in this area.
Unveiling 6-O-Vanilloylajugol: A Literature Review on its Discovery
For Immediate Release
This technical guide provides a comprehensive literature review on the discovery, isolation, and characterization of the iridoid glycoside, 6-O-Vanilloylajugol. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of medicinal plants and the potential of novel natural products.
Introduction
This compound is a naturally occurring iridoid glycoside. Iridoids are a class of monoterpenoids known for their diverse biological activities and are often found in medicinal plants. The structure of this compound is characterized by an ajugol core esterified with a vanilloyl group at the 6-position. This compound has been identified as a constituent of at least two medicinal plants: Buddleja officinalis and Rehmannia glutinosa.
Discovery and Isolation
The initial discovery of this compound can be traced back to phytochemical investigations of Rehmannia glutinosa, a plant widely used in traditional Chinese medicine. A 2010 review on the phytochemistry of Rehmannia glutinosa by Biren N. Shah, et al., cites a 1990 publication by M. Yoshikawa, et al., in the Chemical & Pharmaceutical Bulletin as a key reference for this compound. Subsequent studies have also reported its presence in Buddleja officinalis.
While the full experimental details from the original discovery paper by Yoshikawa et al. are not widely available in current databases, a general workflow for the isolation of such iridoid glycosides can be inferred from standard phytochemical practices.
General Experimental Workflow for Isolation
The isolation of iridoid glycosides like this compound typically involves a multi-step process aimed at separating the compound from a complex plant matrix.
Structural Elucidation
The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
While the specific spectral data from the original publication remains to be fully accessed, the expected data for this compound is summarized below. This data is crucial for the unambiguous identification of the compound.
| Technique | Parameter | Expected Information |
| Mass Spectrometry (MS) | Molecular Ion Peak | Determination of the molecular weight (C₂₃H₃₀O₁₂) |
| Fragmentation Pattern | Information on the ajugol and vanilloyl moieties | |
| ¹H NMR | Chemical Shifts | Reveals the number and electronic environment of protons |
| Coupling Constants | Provides information on the connectivity of protons | |
| ¹³C NMR | Chemical Shifts | Indicates the number and types of carbon atoms |
| 2D NMR (COSY, HSQC, HMBC) | Correlation Peaks | Establishes the complete connectivity of the molecule |
Physicochemical Properties
Based on available information from chemical suppliers and databases, the key physicochemical properties of this compound are presented in the following table.
| Property | Value | Source |
| CAS Number | 124168-04-3 | Chemical Abstract Service |
| Molecular Formula | C₂₃H₃₀O₁₂ | |
| Molecular Weight | 498.48 g/mol | |
| Appearance | Powder | ALB Technology[1] |
| Purity | >95% (as a reference standard) | ALB Technology[1] |
| Class | Iridoid Glycoside, Hydrolyzable Tannin |
Biological Activity
Preliminary information suggests that this compound possesses antioxidant properties. One supplier, TargetMol, indicates that the compound demonstrates scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This is consistent with the known antioxidant activities of phenolic compounds, such as the vanilloyl moiety present in this molecule. The broader biological activity profile of this compound warrants further investigation.
Conclusion
This compound is an iridoid glycoside of interest that has been isolated from the medicinal plants Rehmannia glutinosa and Buddleja officinalis. While the initial discovery dates back to 1990, detailed experimental data from the primary literature is not readily accessible in modern databases. This technical guide provides a summary of the currently available information and outlines the general methodologies that would have been employed for its discovery and characterization. Further research to fully elucidate the bioactivity and therapeutic potential of this compound is encouraged.
Future Directions
To advance the understanding of this compound, the following steps are recommended:
By following these steps, the scientific community can build upon the initial discovery of this compound and explore its full potential in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: Extraction and Purification of 6-O-Vanilloylajugol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Vanilloylajugol is an iridoid glycoside that has garnered interest within the scientific community for its potential pharmacological activities. This compound is primarily found in various species of the genus Ajuga, belonging to the Lamiaceae family. These application notes provide a comprehensive, step-by-step protocol for the extraction, purification, and quantification of this compound from plant material, designed for researchers in natural product chemistry, pharmacology, and drug development.
Plant Material
The primary source for this compound is plants from the Ajuga genus, with Ajuga reptans (common bugle) being a frequently cited source. For optimal yield, it is recommended to use the aerial parts (leaves and stems) of the plant, harvested during the flowering season. The plant material should be thoroughly cleaned, air-dried in a shaded, well-ventilated area, and then ground into a fine powder.
Experimental Protocols
Extraction of Crude this compound
The initial step involves the extraction of a crude mixture of compounds, including this compound, from the prepared plant powder. A solvent extraction method is employed, leveraging the polarity of the target compound.
Materials and Reagents:
-
Dried and powdered Ajuga plant material
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Distilled water
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Shaker or sonicator
Protocol:
-
Maceration: Weigh 100 g of the dried plant powder and place it in a 1 L Erlenmeyer flask. Add 500 mL of 80% aqueous methanol.
-
Extraction: Seal the flask and place it on a shaker at room temperature for 24 hours. Alternatively, sonicate the mixture for 1 hour.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the target compound.
-
Concentration: Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
Purification of this compound
A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.
2.1. Solid-Phase Extraction (SPE) for Preliminary Cleanup
Materials and Reagents:
-
Crude extract
-
Silica gel (60 Å, 70-230 mesh)
-
Glass column for chromatography
-
Solvents: n-hexane, ethyl acetate, methanol
Protocol:
-
Column Packing: Prepare a silica gel column by making a slurry of silica gel in n-hexane and pouring it into the column. Allow the silica to settle and the solvent to drain until it is just above the silica bed.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of solvents with increasing polarity:
-
100% n-hexane (to remove non-polar impurities)
-
n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v)
-
100% ethyl acetate
-
Ethyl acetate:methanol mixtures (e.g., 9:1, 8:2 v/v)
-
100% methanol (to elute highly polar compounds)
-
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:methanol:water, 8:1:1 v/v/v). Visualize the spots under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent followed by heating. Fractions containing the target compound (identified by its characteristic Rf value) are pooled together.
2.2. Column Chromatography for Finer Purification
Materials and Reagents:
-
Pooled fractions from SPE
-
Sephadex LH-20
-
Glass column for chromatography
-
Methanol
Protocol:
-
Column Packing: Swell the Sephadex LH-20 in methanol and pack it into a glass column.
-
Sample Application: Concentrate the pooled fractions from the previous step and dissolve the residue in a small volume of methanol. Apply the sample to the top of the Sephadex LH-20 column.
-
Elution: Elute the column with methanol at a slow flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC as described previously. Pool the fractions containing pure this compound.
2.3. Preparative High-Performance Liquid Chromatography (HPLC) for Final Polishing
For obtaining a highly pure compound, a final purification step using preparative HPLC is recommended.
Materials and Reagents:
-
Partially purified this compound
-
HPLC-grade methanol and water
-
Formic acid (optional, for better peak shape)
-
Preparative HPLC system with a C18 column
Protocol:
-
Sample Preparation: Dissolve the pooled fractions from the Sephadex column in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water (e.g., starting with 20% methanol and increasing to 80% over 40 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV detector at 280 nm.
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.
-
Purity Check: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Evaporate the solvent from the pure fraction under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables summarize the expected quantitative data from the extraction and purification process. These values are estimates based on typical yields for iridoid glycosides from Ajuga species and may vary depending on the plant material and extraction conditions.
Table 1: Extraction Yield from Ajuga reptans
| Extraction Method | Solvent System | Extraction Yield (% of dry weight) |
| Maceration | 80% Methanol | 15 - 25% |
| Soxhlet Extraction | Ethanol | 10 - 20% |
| Pressurized Liquid Extraction | Water | 20 - 30% |
Table 2: Estimated Purification Yield of this compound
| Purification Step | Starting Material | Estimated Yield of this compound | Purity |
| Solid-Phase Extraction | Crude Extract | 0.5 - 1.5% of crude extract | 40 - 60% |
| Column Chromatography (Sephadex LH-20) | SPE Fractions | 50 - 70% of input | 80 - 95% |
| Preparative HPLC | Column Fractions | 70 - 90% of input | > 98% |
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical flow of the Solid-Phase Extraction (SPE) step for compound separation.
Application Note: A Validated HPLC Method for the Quantification of 6-O-Vanilloylajugol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-O-Vanilloylajugol, an iridoid glycoside with potential pharmacological applications. The described method is suitable for the accurate and precise quantification of this compound in plant extracts and other matrices. The protocol includes procedures for sample preparation, chromatographic conditions, and method validation in accordance with industry standards.
Introduction
This compound is a naturally occurring iridoid glycoside that has garnered interest in the scientific community for its potential biological activities. As research into this compound progresses, the need for a reliable analytical method for its quantification is critical for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures. This document provides a detailed protocol for an HPLC method developed and validated for the quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Plant material or sample matrix containing this compound
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
Sample Preparation: Solid-Liquid Extraction
-
Accurately weigh 1.0 g of the powdered and dried plant material.
-
Transfer the material to a suitable extraction vessel.
-
Add 20 mL of 80% methanol in water.
-
Perform ultrasound-assisted extraction (UAE) for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of the mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC analysis.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-10% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation
The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to the International Council for Harmonisation (ICH) guidelines.[1]
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank sample (matrix without the analyte), a standard solution of this compound, and a sample spiked with the standard. The absence of interfering peaks at the retention time of this compound in the blank chromatogram indicates the specificity of the method.
Linearity
The linearity of the method was determined by injecting the prepared calibration standards in triplicate.[2] A calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 25 | 380850 |
| 50 | 761700 |
| 100 | 1523400 |
The relationship between concentration and peak area was found to be linear over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) > 0.999.
Accuracy
The accuracy of the method was assessed by a recovery study.[2][3] A known amount of this compound was spiked into a blank matrix at three different concentration levels (low, medium, and high). The spiked samples were then extracted and analyzed, and the percentage recovery was calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 50 | 49.5 | 99.0 |
| 90 | 89.6 | 99.6 |
The average recovery was found to be within the acceptable range of 98-102%, demonstrating the accuracy of the method.
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][4] Repeatability was assessed by analyzing six replicate injections of a standard solution at a single concentration on the same day. Intermediate precision was determined by repeating the analysis on three different days.
| Precision Parameter | % RSD |
| Repeatability (n=6) | 0.85 |
| Intermediate Precision (n=9) | 1.23 |
The low relative standard deviation (RSD) values indicate good precision of the method.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.[5] The LOD was defined as the concentration that yields an S/N ratio of 3, and the LOQ was defined as the concentration that yields an S/N ratio of 10.
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Visualization of Workflows
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the HPLC method validation parameters.
Conclusion
The HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. This validated method is suitable for routine quality control of raw materials, extracts, and finished products containing this compound, and can be a valuable asset in further research and development.
References
- 1. HPLC Analysis of Six Iridoid Glycosides from Cymbaria dahurica L | Chinese Pharmaceutical Journal;(24): 2118-2122, 2018. | WPRIM [search.bvsalud.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of the major vanilloid component in Capsicum extract by HPLC-EC and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of 6-O-Vanilloylajugol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Vanilloylajugol is an iridoid glycoside that has been isolated from various plant species, including those of the genus Phlomis. Iridoids are a class of secondary metabolites known for a wide range of biological activities. The vanilloyl moiety of this compound suggests potential antioxidant properties, as phenolic compounds are well-known for their ability to scavenge free radicals. Evaluating the antioxidant capacity of this compound is a critical step in assessing its therapeutic potential for conditions associated with oxidative stress.
Data Presentation: Antioxidant Activity of Phlomis Species Extracts
As direct in vitro antioxidant data for isolated this compound is limited, this table summarizes the antioxidant activities of extracts from various Phlomis species, which are known sources of this compound. These values provide an indication of the potential antioxidant efficacy of plant extracts containing this compound and other synergistic or additive compounds.
| Plant Species | Assay | IC50 / Activity Value | Reference Compound |
| Phlomis aurea (Aqueous Extract) | DPPH | 25.17 µg/mL (IC50) | Not specified |
| Phlomis aurea (Petroleum Ether Extract) | DPPH | > 100 µg/mL (IC50) | Not specified |
| Phlomis lychnitis (Methanolic Extract) | DPPH | Significant scavenging activity | Not specified |
| Phlomis umbrosa (Acetone Extract) | DPPH | High scavenging activity | Not specified |
| Phlomis megalantha (Acetone Extract) | DPPH | Highest scavenging activity among tested extracts | Not specified |
| Phlomis Species (General) | FRAP | Significant reducing power observed | Not specified |
Note: The data presented above is for crude extracts and not for the purified this compound. The antioxidant activity of the pure compound may differ significantly.
Experimental Protocols
The following are detailed protocols for four common in vitro antioxidant assays. These can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (95%)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of sample solutions: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of positive control: Prepare a series of concentrations of ascorbic acid or Trolox in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample solutions, positive control, or methanol (as a blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the sample or positive control.
-
-
Data Analysis: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[1][2][3]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox or Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample and control solutions: Prepare serial dilutions of this compound and the positive control (Trolox or ascorbic acid) in the same solvent used for the working ABTS•+ solution.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the sample solutions or positive control to the respective wells.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the ABTS•+ solution with the solvent and A_sample is the absorbance of the ABTS•+ solution with the sample or positive control.
-
-
Data Analysis: Determine the IC50 value from the plot of percentage inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.[4][5][6]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use. This reagent should be prepared fresh.
-
Preparation of sample and standard solutions: Prepare serial dilutions of this compound and the standard (FeSO₄ or Trolox) in a suitable solvent.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis:
-
Create a standard curve using the absorbance values of the known concentrations of FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or Trolox equivalents per gram of sample, calculated from the standard curve.
-
Superoxide Radical Scavenging Assay
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine methosulfate-NADH (PMS-NADH) system. The presence of antioxidants inhibits the reduction of NBT, which is measured as a decrease in absorbance.
Materials:
-
This compound
-
Tris-HCl buffer (16 mM, pH 8.0)
-
NADH (Nicotinamide adenine dinucleotide, reduced form) solution
-
NBT (Nitroblue tetrazolium) solution
-
PMS (Phenazine methosulfate) solution
-
Ascorbic acid or Quercetin (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of reagents:
-
Prepare solutions of NADH, NBT, and PMS in Tris-HCl buffer.
-
-
Preparation of sample and control solutions: Prepare serial dilutions of this compound and the positive control in Tris-HCl buffer.
-
Assay:
-
In a 96-well plate, add 50 µL of NBT solution, 50 µL of NADH solution, and 50 µL of the sample or positive control to each well.
-
Initiate the reaction by adding 50 µL of PMS solution to each well.
-
Incubate at room temperature for 5 minutes.
-
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated as:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the reaction mixture without the sample and A_sample is the absorbance with the sample.
-
-
Data Analysis: Determine the IC50 value from the plot of percentage inhibition versus concentration.
Signaling Pathways and Antioxidant Action
Antioxidants can exert their effects through direct scavenging of reactive oxygen species (ROS) or by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. The Nrf2-Keap1 pathway is a key regulator of cellular resistance to oxidants.
Conclusion
The provided protocols offer a standardized approach to characterizing the in vitro antioxidant activity of this compound. While direct evidence of its antioxidant capacity is still emerging, the activity observed in extracts from its plant sources suggests that it is a promising candidate for further investigation. The use of multiple assays is recommended to obtain a comprehensive antioxidant profile, as different assays reflect various mechanisms of antioxidant action. Further studies are warranted to isolate this compound and determine its specific contribution to the antioxidant properties of these plant extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical profiling, antioxidant potential, and UHPLC-HRMS analysis of Phlomis genus aerial parts for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Neuroprotective Effect of 6-O-Vanilloylajugol in a 6-Hydroxydopamine (6-OHDA) Cell Model
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to induce Parkinsonian pathology in experimental models by selectively destroying catecholaminergic neurons.[3][4] Its toxicity is mediated largely through the induction of severe oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.[1][3][4][5][6] Consequently, the 6-OHDA-treated neuronal cell model, often using the human neuroblastoma SH-SY5Y cell line, is a cornerstone for screening and characterizing potential neuroprotective compounds.[1][3][7]
Natural products are a promising source of novel therapeutic agents for neurodegenerative diseases.[8] 6-O-Vanilloylajugol, an iridoid glycoside, is investigated here as a potential neuroprotective agent. This document provides detailed protocols to assess its efficacy in mitigating 6-OHDA-induced neurotoxicity. The proposed mechanism of action centers on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the endogenous antioxidant response.[7][8][9][10] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1), which combat oxidative stress.[7][11][12][13]
These application notes offer a comprehensive framework for researchers to evaluate the neuroprotective properties of this compound, from initial cell viability screening to mechanistic studies involving key protein expression analysis.
Data Presentation: Quantitative Summary of Effects
The following tables summarize the anticipated quantitative results from the described experimental protocols. They are designed to clearly present the dose-dependent neuroprotective effects of this compound against 6-OHDA-induced toxicity in SH-SY5Y cells.
Table 1: Effect of this compound on SH-SY5Y Cell Viability Following 6-OHDA Exposure
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation (±) |
| Control (Untreated) | - | 100 | 4.5 |
| 6-OHDA only | 100 µM | 48.2 | 3.9 |
| This compound + 6-OHDA | 1 µM | 55.7 | 4.1 |
| This compound + 6-OHDA | 5 µM | 68.4 | 3.5 |
| This compound + 6-OHDA | 10 µM | 85.1 | 4.3 |
| This compound only | 10 µM | 99.1 | 3.7 |
Table 2: Effect on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration | Mean ROS Level (% of Control) | Standard Deviation (±) |
| Control (Untreated) | - | 100 | 7.8 |
| 6-OHDA only | 100 µM | 254.6 | 15.2 |
| This compound + 6-OHDA | 1 µM | 210.3 | 12.5 |
| This compound + 6-OHDA | 5 µM | 165.9 | 10.8 |
| This compound + 6-OHDA | 10 µM | 115.4 | 9.1 |
Table 3: Densitometric Analysis of Key Protein Expression via Western Blot
| Treatment Group | Nrf2 (Nuclear Extract) Fold Change | HO-1 (Cytosolic Extract) Fold Change |
| Control (Untreated) | 1.0 | 1.0 |
| 6-OHDA only (100 µM) | 1.2 | 1.5 |
| This compound (10 µM) + 6-OHDA | 4.5 | 5.8 |
| This compound only (10 µM) | 4.2 | 5.5 |
Experimental Workflow and Signaling Pathways
The following diagrams, generated using DOT language, illustrate the experimental process and the hypothesized molecular mechanisms.
Caption: Overall experimental workflow for evaluating this compound.
Caption: Hypothesized Nrf2-mediated signaling pathway of this compound.
Detailed Experimental Protocols
Protocol 1: Culture and Maintenance of SH-SY5Y Cells
-
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (75 cm²) and plates (96-well, 12-well)
-
-
Procedure:
-
Maintain SH-SY5Y cells in a 75 cm² flask in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach cells.
-
Neutralize trypsin with 8 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant, resuspend the cell pellet in fresh medium, and count the cells using a hemocytometer.
-
Seed cells into appropriate plates for subsequent experiments (e.g., 1x10⁴ cells/well for a 96-well plate). Allow cells to adhere for 24 hours before treatment.
-
Protocol 2: 6-OHDA-Induced Neurotoxicity Model
-
Materials:
-
Cultured SH-SY5Y cells in plates
-
6-Hydroxydopamine (6-OHDA) hydrochloride stock solution (10 mM in sterile, deionized water with 0.02% ascorbic acid to prevent oxidation; prepare fresh)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
-
Procedure:
-
After 24 hours of cell seeding, gently aspirate the complete medium.
-
Wash cells once with warm, serum-free medium.
-
Add serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) to the designated wells. For control wells, add medium with the equivalent concentration of vehicle (DMSO).
-
Incubate for 2 hours at 37°C.
-
Prepare the final concentration of 6-OHDA (e.g., 100 µM) in serum-free medium.
-
Add the 6-OHDA solution to all wells except the untreated control group.
-
Incubate the plates for an additional 24 hours at 37°C.
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15]
-
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Following the 24-hour incubation with 6-OHDA, add 10 µL of MTT solution to each well.[15]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[15]
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Protocol 4: Measurement of Intracellular ROS (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.[7]
-
Materials:
-
Treated cells in a 96-well black, clear-bottom plate
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader
-
-
Procedure:
-
After treatment, aspirate the medium and wash the cells twice with warm HBSS.
-
Prepare a 10 µM working solution of DCFH-DA in HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Express ROS levels as a percentage relative to the untreated control group.
-
Protocol 5: Western Blot Analysis for Nrf2 and HO-1
This protocol allows for the semi-quantitative analysis of protein expression to elucidate the underlying signaling pathway.[11][16][17][18]
-
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear control, anti-β-actin or anti-GAPDH for cytosolic control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate fractions for Nrf2 (nuclear) and HO-1 (cytosolic) analysis.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to their respective loading controls (Lamin B1 for nuclear, β-actin for cytosolic).
-
References
- 1. Citronellol Prevents 6-OHDA-Induced Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis in Parkinson Disease Model of SH-SY5Y Cells via Modulating ROS-NO, MAPK/ERK, and PI3K/Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroxystilbene Glucoside Produces Neuroprotection against 6-OHDA-Induced Dopamine Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential toxicity of 6-hydroxydopamine in SH-SY5Y human neuroblastoma cells and rat brain mitochondria: protective role of catalase and superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]
- 18. 5-Hydroxymethylfurfural Alleviates Lipopolysaccharide-Induced Depression-like Behaviors by Suppressing Hypothalamic Oxidative Stress and Regulating Neuroinflammation in Mice [mdpi.com]
Animal Models for Studying the In Vivo Effects of 6-O-Vanilloylajugol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the in vivo anti-inflammatory and antioxidant effects of 6-O-Vanilloylajugol, a natural compound with therapeutic potential. The protocols outlined below are designed to enable the robust evaluation of this compound's efficacy and mechanism of action.
Introduction to this compound
This compound is an iridoid glycoside that has garnered interest for its potential pharmacological activities, primarily attributed to its anti-inflammatory and antioxidant properties. Structurally, it combines an ajugol core with a vanilloyl group, suggesting a mechanism of action that may involve the modulation of key signaling pathways associated with inflammation and oxidative stress. Preclinical in vivo studies are crucial to validate its therapeutic potential and to understand its physiological effects.
Animal Models
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used for the screening of anti-inflammatory drugs.[1][2]
Experimental Protocol:
-
Animals: Male Swiss albino mice (25-30 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping:
-
Group I (Control): Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Group II (Positive Control): Indomethacin (10 mg/kg, i.p.)
-
Group III-V (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Drug Administration:
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.[5]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue can be collected for the analysis of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels.
Antioxidant Activity: Lipopolysaccharide (LPS)-Induced Oxidative Stress in Mice
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of oxidative stress and inflammation in vivo.[6][7]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized as described in the previous model.
-
Grouping:
-
Group I (Control): Vehicle (e.g., Saline)
-
Group II (LPS Control): LPS (1 mg/kg, i.p.)
-
Group III-V (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, p.o.) + LPS
-
-
Drug Administration: this compound or vehicle is administered orally one hour before the LPS challenge.
-
Induction of Oxidative Stress: Mice are injected intraperitoneally with LPS (1 mg/kg).[8]
-
Sample Collection: 24 hours after LPS injection, animals are euthanized. Blood is collected for serum separation, and tissues (liver, kidney, lung, and brain) are harvested.
-
Biochemical Analysis:
-
Tissue Homogenates: Tissues are homogenized in ice-cold phosphate buffer.
-
Oxidative Stress Markers: The levels of malondialdehyde (MDA) and the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured in the tissue homogenates.
-
Inflammatory Cytokines: Serum levels of TNF-α, IL-6, and IL-1β are quantified using ELISA kits.
-
Biochemical Assays
Quantitative Data Summary
| Parameter | Assay Principle | Typical Control Value (Arbitrary Units) | Expected Effect of this compound |
| Paw Edema | Plethysmometry | 100% | Decrease |
| Myeloperoxidase (MPO) | Colorimetric | High | Decrease |
| Malondialdehyde (MDA) | TBARS Assay | High | Decrease |
| Superoxide Dismutase (SOD) | Colorimetric | Low | Increase |
| Catalase (CAT) | Spectrophotometric | Low | Increase |
| Glutathione Peroxidase (GPx) | Colorimetric | Low | Increase |
| TNF-α | ELISA | High | Decrease |
| IL-6 | ELISA | High | Decrease |
| IL-1β | ELISA | High | Decrease |
Detailed Experimental Protocols
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into tissues.
-
Tissue Homogenization: Homogenize paw tissue in 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate buffer (pH 6.0).
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Assay:
-
Add 100 µL of the supernatant to a 96-well plate.
-
Add 100 µL of o-dianisidine dihydrochloride solution (containing 0.0005% hydrogen peroxide).
-
Measure the change in absorbance at 450 nm over 5 minutes.
-
One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute.
-
Malondialdehyde (MDA) Assay
MDA is a marker of lipid peroxidation.
-
Tissue Homogenization: Homogenize tissue in 1.15% KCl buffer.
-
Reaction Mixture: To 0.1 mL of homogenate, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Extraction: After cooling, add 1.0 mL of distilled water and 5.0 mL of n-butanol-pyridine mixture (15:1 v/v).
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.
-
Measurement: Measure the absorbance of the organic layer at 532 nm.
Superoxide Dismutase (SOD) Activity Assay
SOD catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.
-
Assay Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by SOD.
-
Reaction Mixture: The reaction mixture contains sodium carbonate buffer, NBT, EDTA, and the sample.
-
Reaction Initiation: The reaction is initiated by the addition of hydroxylamine hydrochloride.
-
Measurement: The absorbance is read at 560 nm. The percentage of NBT reduction inhibition is a measure of SOD activity.[4]
Catalase (CAT) Activity Assay
CAT catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Assay Principle: The assay measures the breakdown of H₂O₂.
-
Reaction Mixture: To a quartz cuvette, add phosphate buffer (50 mM, pH 7.0) and the sample.
-
Reaction Initiation: The reaction is started by adding H₂O₂ (30 mM).
-
Measurement: The decrease in absorbance at 240 nm is monitored for 1 minute. The enzyme activity is calculated from the rate of H₂O₂ decomposition.
Glutathione Peroxidase (GPx) Activity Assay
GPx catalyzes the reduction of hydroperoxides, using glutathione as a reductant.
-
Assay Principle: The assay is a coupled reaction where GPx activity is linked to the oxidation of NADPH by glutathione reductase.
-
Reaction Mixture: The reaction mixture contains phosphate buffer, EDTA, sodium azide, glutathione reductase, NADPH, reduced glutathione, and the sample.
-
Reaction Initiation: The reaction is initiated by the addition of a substrate like cumene hydroperoxide.
-
Measurement: The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α, IL-6, or IL-1β).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add serum samples and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate.
-
Substrate: Add a chromogenic substrate (e.g., TMB).
-
Stop Solution: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Measure the absorbance at 450 nm.
Mechanism of Action: Signaling Pathway Analysis
This compound likely exerts its anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 signaling pathways.
Western Blot Analysis
Protocol:
-
Protein Extraction: Extract total protein from tissue homogenates using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30-50 µg of protein on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-NF-κB p65, IκBα, Nrf2, Keap1, HO-1, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of antioxidant action of this compound via activation of the Nrf2 signaling pathway.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Experimental workflow for the LPS-induced oxidative stress model.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of devil's claw (secondary root of Harpagophytum procumbens) extract and harpagoside on cytokine production in mouse macrophages [pubmed.ncbi.nlm.nih.gov]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil’s Claw (Harpagophytum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for assessing the antimicrobial properties of 6-O-Vanilloylajugol.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-Vanilloylajugol is a natural compound of interest for its potential therapeutic applications. This document provides a comprehensive set of protocols for the systematic evaluation of its antimicrobial properties. The methodologies outlined below are based on established standards for antimicrobial susceptibility testing of natural products, ensuring reproducibility and comparability of results. The protocols cover the determination of the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the time-dependent killing kinetics of this compound against a panel of clinically relevant microorganisms.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized for clear interpretation and comparison. The following tables provide a template for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | ATCC Strain No. | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Enterococcus faecalis | ATCC 29212 | Ampicillin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin | ||
| Candida albicans | ATCC 90028 | Fluconazole |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | ATCC Strain No. | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | |||
| Enterococcus faecalis | ATCC 29212 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Experimental Protocols
Preliminary Screening: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Microbial cultures (adjusted to 0.5 McFarland standard)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Positive control (standard antibiotic discs)
-
Negative control (solvent used to dissolve the compound)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
Protocol:
-
Prepare MHA plates with a uniform thickness of 4 mm.[1]
-
Using a sterile cotton swab, uniformly streak the surface of the MHA plates with the microbial suspension (0.5 McFarland standard).
-
Allow the plates to dry for 5-10 minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a defined volume (e.g., 50 µL) of the this compound solution to the wells.
-
Place a positive control antibiotic disc and a negative control disc (impregnated with the solvent) on the agar surface.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[2]
-
Measure the diameter of the zone of inhibition (in mm) around the wells and discs.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Microbial cultures (adjusted to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
-
This compound stock solution
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Growth control (broth and inoculum only)
-
Sterility control (broth only)
-
Multichannel pipette
Protocol:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.[5]
-
Discard the final 100 µL from the last well.
-
Prepare the microbial inoculum to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.[5]
-
Include a growth control (MHB + inoculum), a sterility control (MHB only), and a solvent control.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6][7]
Materials:
-
Results from the MIC assay
-
MHA plates
-
Sterile micropipette tips
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate, labeled MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[7][8]
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[8][9][10]
Materials:
-
Microbial culture in the logarithmic growth phase
-
MHB
-
This compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)
-
Growth control (no compound)
-
Sterile saline solution for dilutions
-
MHA plates
-
Incubator shaker
Protocol:
-
Prepare flasks containing MHB with the desired concentrations of this compound and a growth control flask without the compound.
-
Inoculate each flask with the microbial culture to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubate the flasks in a shaker at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[2]
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8]
Visualizations
Caption: Workflow for assessing antimicrobial properties.
Caption: Hypothetical bacterial targets of an antimicrobial agent.
References
- 1. asm.org [asm.org]
- 2. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 5. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. emerypharma.com [emerypharma.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. scribd.com [scribd.com]
Application Notes & Protocols: Investigating the Synergistic Effects of 6-O-Vanilloylajugol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the potential synergistic effects of 6-O-Vanilloylajugol, a natural iridoid glycoside, with other compounds. Due to the limited specific data on synergistic interactions of this compound, this document outlines generalized yet detailed protocols based on established methodologies for synergy analysis of natural products. The proposed experimental designs are adaptable for various therapeutic areas, including oncology and inflammation, where synergistic combinations are of high interest.
Part 1: Application Notes
Introduction to Synergistic Effects
When two or more compounds are administered together, their combined effect can be synergistic, additive, or antagonistic.
-
Synergism: The combined effect is greater than the sum of their individual effects (1 + 1 > 2).[1] This is highly desirable in drug development as it can lead to increased efficacy, reduced dosages, and minimized side effects.[2]
-
Additivity: The combined effect is equal to the sum of the individual effects (1 + 1 = 2).[1]
-
Antagonism: The combined effect is less than the sum of their individual effects (1 + 1 < 2).[1]
The primary goal of this research framework is to identify and quantify synergistic interactions between this compound and other therapeutic agents.
Potential Areas of Application
Based on the known biological activities of similar phenolic compounds and iridoids, promising areas for investigating the synergistic potential of this compound include:
-
Oncology: Combining this compound with conventional chemotherapeutic drugs (e.g., Doxorubicin, Cisplatin) or other phytochemicals with known anti-cancer properties (e.g., Curcumin, Resveratrol). The aim is to enhance tumor cell killing, overcome drug resistance, and reduce chemotherapy-associated toxicity.[2][3]
-
Inflammation: Pairing this compound with known anti-inflammatory agents (e.g., NSAIDs, other natural compounds like Quercetin). This could lead to more potent suppression of inflammatory pathways with a better safety profile.[4][5]
Key Signaling Pathways
The synergistic effects of natural compounds often arise from their ability to modulate multiple signaling pathways simultaneously.[4] Key pathways to investigate for this compound combinations include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: A crucial regulator of inflammation and cell survival, often dysregulated in cancer and chronic inflammatory diseases.[6][7][8] Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling: A central pathway controlling cell growth, proliferation, and survival.[9][10] It is one of the most frequently over-activated pathways in human cancers, making it a prime target for anticancer therapies.[11][12]
-
MAPK (Mitogen-Activated Protein Kinase) Signaling: This pathway is involved in cellular responses to a wide range of stimuli and plays a key role in inflammation, cell proliferation, and apoptosis.[13][14][15]
Caption: NF-κB signaling pathway inhibition.
Caption: PI3K/Akt signaling pathway inhibition.
Part 2: Experimental Protocols
General Workflow for Synergy Assessment
A systematic approach is required to determine synergy. The workflow involves determining the potency of individual compounds, testing them in combination, and analyzing the data to calculate synergy.
Caption: General experimental workflow.
Protocol: In Vitro Anticancer Synergy
Objective: To determine if this compound acts synergistically with a chemotherapeutic agent (e.g., Doxorubicin) to inhibit the proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells).
Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Determine IC₅₀ of Individual Agents:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and Doxorubicin (e.g., 0.01 to 10 µM) separately for 48 hours.
-
Assess cell viability using the MTT assay. Read absorbance at 570 nm.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound using dose-response curve fitting software.
-
-
Checkerboard Assay:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and Doxorubicin along the y-axis.[16] The concentrations should bracket the IC₅₀ values (e.g., from 0.1x IC₅₀ to 2x IC₅₀).
-
Seed MCF-7 cells (5,000 cells/well) into the plate and incubate for 48 hours.
-
Perform an MTT assay to determine the percentage of cell growth inhibition for each combination.
-
-
Data Analysis (Chou-Talalay Method):
Protocol: In Vitro Anti-Inflammatory Synergy
Objective: To assess if this compound and Quercetin synergistically inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Determine IC₅₀/EC₅₀ of Individual Agents:
-
Seed cells in 96-well plates (5 x 10⁴ cells/well) and let them adhere.
-
Pre-treat cells with various concentrations of this compound or Quercetin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure NO production in the supernatant using the Griess reagent assay.
-
Determine the EC₅₀ (the concentration that causes 50% of the maximal inhibitory effect) for each compound.
-
-
Checkerboard Assay:
-
Design a checkerboard plate with serial dilutions of this compound and Quercetin based on their respective EC₅₀ values.
-
Seed cells, pre-treat with the compound combinations for 1 hour, then stimulate with LPS for 24 hours.
-
Measure NO production for each combination.
-
-
Data Analysis (Isobolographic Analysis):
Part 3: Data Presentation
Quantitative data from synergy experiments should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Hypothetical IC₅₀ Values for Individual Compounds on MCF-7 Cells
| Compound | IC₅₀ (µM) |
| This compound | 25.5 |
| Doxorubicin | 0.8 |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Doxorubicin on MCF-7 Cells
| Fraction Affected (Fa) | Conc. 6-O-V (µM) | Conc. Dox (µM) | Combination Index (CI) | Interaction |
| 0.50 (50% inhibition) | 6.4 | 0.2 | 0.50 | Synergy |
| 0.75 (75% inhibition) | 12.8 | 0.4 | 0.45 | Strong Synergy |
| 0.90 (90% inhibition) | 25.6 | 0.8 | 0.62 | Synergy |
| (Note: CI values are illustrative. CI < 0.9 is considered synergistic)[23] |
Table 3: Hypothetical EC₅₀ Values for NO Inhibition in RAW 264.7 Cells
| Compound | EC₅₀ (µM) |
| This compound | 15.2 |
| Quercetin | 8.7 |
Table 4: Hypothetical Isobologram Data for 50% NO Inhibition
| Combination | Conc. 6-O-V (µM) | Conc. Quercetin (µM) | Expected Additive Conc. (6-O-V) | Result |
| 1 | 7.6 | 2.18 | 11.4 | Synergistic |
| 2 | 3.8 | 4.35 | 7.6 | Synergistic |
| (Note: Data points are considered synergistic if the combination concentrations fall below the line of additivity on an isobologram.)[22] |
References
- 1. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-inflammatory effects and mechanisms of combined phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foodresearchlab.com [foodresearchlab.com]
- 6. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. punnettsquare.org [punnettsquare.org]
- 18. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 21. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jpccr.eu [jpccr.eu]
- 23. mythreyaherbal.com [mythreyaherbal.com]
Application Notes and Protocols for the Synthesis of 6-O-Vanilloylajugol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Vanilloylajugol is a synthesized iridoid glycoside derivative. Ajugol, an iridoid glycoside found in medicinal plants such as Leonurus japonicus and Rehmannia glutinosa, possesses a range of biological activities, including anti-inflammatory effects.[1] Vanillic acid and its derivatives are well-known for their antioxidant and various pharmacological properties. The synthesis of this compound, by esterifying the C-6 primary hydroxyl group of the glucose moiety of ajugol with a vanilloyl group, aims to create novel compounds with potentially enhanced or synergistic biological activities. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound and its derivatives, intended for use in research and drug development.
Chemical Structure of Ajugol
Ajugol is an iridoid glycoside with the chemical formula C15H24O9.[2][] Its IUPAC name is (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[2][] The target for vanilloylation is the primary hydroxyl group at the C-6 position of the glucose unit.
Synthesis Strategies
Two primary methodologies are presented for the synthesis of this compound: a chemical synthesis approach involving selective acylation and an enzymatic approach using lipase catalysis.
Chemical Synthesis Workflow
The chemical synthesis of this compound can be achieved through a multi-step process that involves the preparation of an activated vanillic acid derivative followed by a regioselective acylation of ajugol. Due to the presence of multiple hydroxyl groups on the ajugol molecule, a protection-deprotection strategy may be necessary to ensure selectivity for the C-6 hydroxyl group. However, exploiting the enhanced reactivity of the primary C-6 hydroxyl group can allow for direct selective acylation under controlled conditions.
References
Troubleshooting & Optimization
Technical Support Center: 6-O-Vanilloylajugol Solubility for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of 6-O-Vanilloylajugol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
A1: this compound is a moderately polar iridoid glycoside. Based on available data, it is soluble in several organic solvents.[1] For aqueous solutions required for most in vitro studies, co-solvents are typically necessary.
Q2: Why is my stock solution of this compound precipitating when diluted in aqueous media?
A2: This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer (e.g., PBS or cell culture media). The dramatic change in solvent polarity reduces the solubility of the compound, causing it to precipitate. This is often referred to as "crashing out." To mitigate this, it is crucial to optimize the concentration of the organic solvent in the final working solution.
Q3: What is the maximum recommended concentration of DMSO for in vitro assays?
A3: As a general rule, the final concentration of DMSO in in vitro cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity. However, the tolerance can vary significantly between cell lines and assay types. It is always recommended to run a vehicle control (media with the same final DMSO concentration) to assess the impact of the solvent on your specific experimental system.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used. Additionally, solubility-enhancing excipients such as cyclodextrins or surfactants can be employed to increase the aqueous solubility of the compound and reduce the reliance on organic co-solvents.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Cloudiness or visible particles appear immediately upon dilution of the stock solution.
-
Inconsistent results in bioassays.
-
Lower than expected compound concentration in the working solution.
Possible Causes:
-
The final concentration of the organic co-solvent is too low to maintain solubility.
-
The compound concentration exceeds its solubility limit in the final aqueous medium.
-
The pH of the buffer is not optimal for the compound's solubility.
Solutions:
-
Optimize Co-solvent Concentration: Determine the highest permissible co-solvent (e.g., DMSO) concentration that does not affect your experimental system and use it in your final working solution.
-
Use Solubility Enhancers: Incorporate excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to improve aqueous solubility.
-
Adjust pH: Evaluate the effect of pH on the solubility of this compound. Since it has phenolic hydroxyl groups, its solubility may increase at a slightly basic pH. However, ensure the chosen pH is compatible with your biological system.
-
Sonication/Vortexing: Gentle sonication or vortexing after dilution can help to redissolve small amounts of precipitate, but this may only be a temporary solution if the compound is supersaturated.
Issue 2: Inconsistent Bioactivity at the Same Nominal Concentration
Symptoms:
-
High variability in experimental replicates.
-
Poor dose-response curves.
Possible Causes:
-
Partial precipitation of the compound leading to a lower effective concentration.
-
Adsorption of the compound to plasticware (e.g., pipette tips, microplates).
Solutions:
-
Pre-treat Plasticware: To reduce non-specific binding, consider using low-adhesion microplates or pre-treating plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
-
Solubility Confirmation: Before conducting bioassays, visually inspect your highest concentration working solution for any signs of precipitation. You can also centrifuge the solution and measure the concentration in the supernatant via HPLC-UV to confirm the actual dissolved concentration.
Data Presentation: Solvent and Co-solvent Summary
| Solvent/System | Solubility | Recommended Max. Concentration for In Vitro Assays | Notes |
| Organic Solvents | |||
| DMSO | Soluble[1] | < 0.5% (v/v) | Common choice for initial stock solutions. A vehicle control is essential. |
| Ethanol | Likely Soluble | < 1% (v/v) | Can be a less toxic alternative to DMSO for some cell lines. |
| Acetone | Soluble[1] | Not Recommended | High volatility and cytotoxicity make it unsuitable for most in vitro studies. |
| Chloroform | Soluble[1] | Not Recommended | High toxicity and immiscibility with aqueous media. |
| Dichloromethane | Soluble[1] | Not Recommended | High toxicity and immiscibility with aqueous media. |
| Aqueous Systems & Enhancers | |||
| Water | Poorly Soluble | - | Iridoid glycosides often have low water solubility.[2] |
| PBS / Cell Culture Media | Poorly Soluble | - | Requires a co-solvent or other solubility enhancement techniques. |
| Co-solvent Mixtures (e.g., DMSO/Media) | Concentration-dependent | See individual solvents | The final concentration of the organic solvent is the limiting factor. |
| Cyclodextrins (e.g., HP-β-CD) | Can be significantly improved | Assay-dependent | Forms inclusion complexes to enhance aqueous solubility.[3] |
| Surfactants (e.g., Tween® 80) | Can be improved | Assay-dependent | Micellar solubilization can increase solubility but may interfere with some assays.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound (Molecular Weight: 498.48 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath at room temperature to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Method for Preparing Working Solutions in Aqueous Media
-
Thawing: Thaw a fresh aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (if necessary): If lower concentrations are needed, perform serial dilutions of the stock solution in pure DMSO.
-
Final Dilution: Add the required volume of the DMSO stock (or diluted stock) to your pre-warmed aqueous buffer or cell culture medium. Crucially, add the DMSO stock to the aqueous medium and not the other way around. Mix immediately by gentle vortexing or inversion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution does not exceed the predetermined limit for your assay (typically <0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the aqueous medium.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your desired aqueous buffer.
-
Complexation:
-
Method A (Co-evaporation): Dissolve this compound and HP-β-CD in a suitable organic solvent (e.g., methanol). Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film. Reconstitute the film in the aqueous buffer.
-
Method B (Direct Addition): Add the powdered this compound directly to the HP-β-CD solution.
-
-
Equilibration: Agitate the mixture (e.g., on a shaker or with a magnetic stirrer) at room temperature for 24-48 hours to allow for the formation of inclusion complexes.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the solubilized this compound using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Standard workflow for preparing this compound solutions.
Caption: Troubleshooting logic for compound precipitation issues.
References
Stability of 6-O-Vanilloylajugol in different solvents and pH conditions.
Technical Support Center: 6-O-Vanilloylajugol
Welcome to the technical support center for this compound. This guide provides detailed information on the stability of this compound in various solvents and pH conditions, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: It is recommended to dissolve this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer to prevent precipitation.
Q2: What are the general storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in organic solvents should be stored at -80°C to minimize degradation. For short-term use, refrigerated conditions (2-8°C) may be acceptable, but stability should be verified.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is expected to be pH-dependent due to the presence of an ester linkage, which is susceptible to hydrolysis. Based on studies of similar compounds, such as other iridoid glycosides and vanilloyl esters, this compound is likely to be most stable in a slightly acidic to neutral pH range (pH 4-7). Both strongly acidic and alkaline conditions can lead to the hydrolysis of the vanilloyl ester bond.
Q4: In which solvents is this compound expected to be most stable?
A4: While specific stability data for this compound in various solvents is limited, aprotic solvents like DMSO are generally preferred for long-term storage of stock solutions as they are less reactive than protic solvents like methanol or ethanol. However, for biological assays, the final concentration of the organic solvent should be kept low (typically <1%) to avoid solvent-induced cellular toxicity.
Q5: What are the potential degradation products of this compound?
A5: Under conditions that promote hydrolysis (e.g., high or low pH), the primary degradation products of this compound are expected to be Ajugol and Vanillic Acid, resulting from the cleavage of the ester bond.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity in assays. | Degradation of this compound in the assay medium. | 1. Prepare fresh working solutions from a frozen stock for each experiment.2. Assess the stability of the compound in your specific assay buffer and under the experimental conditions (e.g., temperature, incubation time).3. Consider performing a time-course experiment to determine the window of compound stability. |
| Precipitation of the compound upon dilution in aqueous buffer. | Poor aqueous solubility of this compound. | 1. Increase the percentage of the initial organic solvent (e.g., DMSO) in the final solution, ensuring it remains within a non-toxic range for your experimental system.2. Use a solubilizing agent or formulate the compound in a suitable vehicle.3. Vortex or sonicate the solution to aid dissolution. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Compound degradation or presence of impurities. | 1. Analyze a freshly prepared solution to establish a baseline chromatogram.2. Compare chromatograms of aged solutions or solutions subjected to experimental conditions to identify potential degradation products.3. If degradation is observed, optimize storage and handling conditions. |
| Variability between experimental replicates. | Inconsistent handling of the compound. | 1. Ensure precise and consistent pipetting of the stock and working solutions.2. Use a consistent protocol for solution preparation and storage across all experiments.3. Minimize the number of freeze-thaw cycles for stock solutions. |
Data on Stability of Structurally Similar Compounds
Table 1: pH Stability of Various Iridoid Glycosides
Data inferred from a study on iridoid glycosides from Eucommia ulmoides Oliv.[1][2][3]
| Compound Type | Acidic Conditions (pH 2-4) | Neutral Conditions (pH ~7) | Alkaline Conditions (pH 8-12) |
| Iridoid Glycoside (General) | Generally stable, some may be affected by strong acid. | Generally stable. | Susceptible to hydrolysis, especially under strong alkaline conditions. |
Table 2: Stability of 6-O-vanillyl-D-glucose (a similar ether-linked compound)
This data illustrates the lability of the bond between a sugar moiety and a vanillyl group, which is analogous to the ester linkage in this compound.
| pH | Stability |
| 1.1 - 3.0 | Prone to hydrolysis. |
| 4.0 - 6.0 | Highest resistance to hydrolysis.[4] |
| > 6.0 | Increased hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10-50 µg/mL). The final concentration of the organic solvent should be kept low and consistent across all samples.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Sampling: Withdraw aliquots from each test solution at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately analyze the samples by a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation kinetics.
Protocol 2: General Procedure for Evaluating the Stability of this compound in Different Solvents
-
Preparation of Test Solutions: Dissolve this compound in the solvents to be tested (e.g., DMSO, ethanol, methanol, acetonitrile, and an aqueous buffer as a control) to a known concentration.
-
Storage Conditions: Store the solutions under different temperature and light conditions (e.g., -20°C, 4°C, 25°C in the dark, and 25°C with light exposure).
-
Sampling: Collect aliquots from each solution at specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Analysis: Analyze the samples using a suitable analytical method (e.g., HPLC, LC-MS) to determine the concentration of this compound and identify any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point and storage condition to assess its stability in each solvent.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for experiments with this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempap.org [chempap.org]
Technical Support Center: Optimizing HPLC Separation of 6-O-Vanilloylajugol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-O-Vanilloylajugol from complex extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Problem: Poor Resolution or Co-elution of Peaks
-
Question: My this compound peak is not well-separated from other components in the extract. What should I do?
-
Answer: Poor resolution is a common challenge when analyzing complex mixtures. Consider the following optimization steps:
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting peaks. Experiment with different gradient slopes and durations.[1][2]
-
Adjust the Mobile Phase pH: The ionization state of this compound and other phenolic compounds can be altered by adjusting the pH of the aqueous mobile phase with additives like formic acid or acetic acid. This can significantly impact retention times and selectivity. A slightly acidic mobile phase (pH 2.5-4.5) is often beneficial for the analysis of phenolic compounds.
-
Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Evaluate a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.
-
Problem: Peak Tailing
-
Question: The peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for phenolic compounds can be caused by several factors:
-
Secondary Interactions with Silica: Free silanol groups on the silica backbone of the stationary phase can interact with the polar functional groups of this compound. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent or consider using a guard column to protect the analytical column.
-
Problem: Irreproducible Retention Times
-
Question: The retention time for this compound is shifting between injections. What is causing this variability?
-
Answer: Fluctuations in retention time can compromise the reliability of your analysis. Check the following:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately for each run. Inconsistencies in pH or solvent ratios will affect retention.
-
Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.
-
Pump Performance: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to shifting retention times. Purge the pump and ensure it is delivering a stable flow.
-
Temperature Fluctuations: Changes in column temperature can affect retention. Using a column oven will provide a stable temperature environment.[1]
-
Problem: Low Signal Intensity or No Peak
-
Question: I am not seeing a peak for this compound, or the signal is very weak. What should I check?
-
Answer: A weak or absent peak can be due to several reasons:
-
Incorrect Detection Wavelength: Ensure the detector is set to the wavelength of maximum absorbance for this compound. Based on its vanilloyl moiety, a wavelength around 280 nm is a good starting point.
-
Sample Degradation: this compound may be susceptible to degradation. Investigate the stability of the compound in your extraction solvent and during the analytical run. Consider using antioxidants during extraction or storing samples at low temperatures.
-
Insufficient Concentration: The concentration of the analyte in your extract may be below the limit of detection of your instrument. Consider concentrating your sample or using a more sensitive detector.
-
Poor Extraction Efficiency: Your extraction method may not be efficiently recovering this compound from the plant matrix. Experiment with different extraction solvents and techniques.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the separation of this compound?
A1: Based on the analysis of structurally similar compounds like iridoid glycosides and phenolic compounds, a good starting point would be a reversed-phase HPLC method.
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 10-90% B over 30-40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | ~280 nm |
| Injection Volume | 5-20 µL |
Q2: How can I prepare my complex plant extract for HPLC analysis of this compound?
A2: Proper sample preparation is crucial for a successful HPLC analysis. A general workflow is as follows:
References
Technical Support Center: Large-Scale Purification of 6-O-Vanilloylajugol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of 6-O-Vanilloylajugol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale purification of this compound.
Problem 1: Low Yield of this compound After Extraction
Possible Causes:
-
Incomplete Extraction: The solvent system or extraction method may not be optimal for extracting this compound from the plant matrix (Ajuga decumbens).
-
Degradation During Extraction: The compound may be degrading due to prolonged exposure to high temperatures or unsuitable pH conditions during the extraction process. Iridoid glycosides can be sensitive to heat and acidic or alkaline conditions, which can lead to the hydrolysis of the ester linkage.[1][2][3]
-
Improper Plant Material Handling: The quality of the raw plant material, including drying and storage conditions, can significantly impact the yield of the target compound.
Solutions:
-
Optimize Extraction Solvent: Experiment with different solvent systems. While methanol is a common choice for iridoid glycosides, a mixture of ethanol and water (e.g., 70% ethanol) might improve extraction efficiency.
-
Extraction Method: Consider alternative extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially reduce extraction time and temperature, thus minimizing degradation.
-
Control Temperature: Maintain a lower temperature during extraction and concentration steps to prevent thermal degradation.
-
pH Control: Ensure the pH of the extraction solvent is near neutral to prevent acid or base-catalyzed hydrolysis of the vanilloyl ester group.[2][3]
-
Plant Material Quality: Use properly dried and stored plant material to ensure the integrity of the target compound.
Problem 2: Poor Separation and Co-elution of Impurities During Column Chromatography
Possible Causes:
-
Inappropriate Stationary Phase: The selected stationary phase (e.g., silica gel, C18) may not provide sufficient selectivity for separating this compound from closely related impurities.
-
Suboptimal Mobile Phase: The solvent system used for elution may not have the correct polarity to achieve good resolution.
-
Column Overloading: Loading too much crude extract onto the column can lead to broad peaks and poor separation.
-
Irreversible Adsorption: The compound might be irreversibly adsorbing to the stationary phase, leading to low recovery.
Solutions:
-
Stationary Phase Selection:
-
Macroporous Resins: For initial cleanup and enrichment, consider using macroporous resins (e.g., HPD-100, X-5).[4][5][6] These are effective for separating iridoid glycosides from more polar or less polar impurities.
-
Alternative Stationary Phases: If using reversed-phase chromatography, experiment with different column chemistries (e.g., phenyl-hexyl) that may offer different selectivity. For normal phase, consider using deactivated silica gel to minimize degradation.
-
-
Mobile Phase Optimization:
-
Gradient Elution: Employ a gradient elution strategy to improve separation. For reversed-phase HPLC, a gradient of water (with a small amount of acid like formic or phosphoric acid for better peak shape) and methanol or acetonitrile is common.[7]
-
Solvent Modifiers: The addition of small amounts of modifiers to the mobile phase can sometimes improve selectivity.
-
-
Optimize Loading: Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.
-
Test for Irreversible Adsorption: Before large-scale runs, perform small-scale experiments to check for compound stability and recovery on the chosen stationary phase.
Problem 3: Degradation of this compound During Purification
Possible Causes:
-
pH Instability: Exposure to strong acidic or alkaline conditions during chromatography can cause hydrolysis of the ester bond.[2][3][8] Iridoid glycosides are generally more stable in slightly acidic to neutral pH.[1]
-
Thermal Instability: Prolonged exposure to elevated temperatures during solvent evaporation or other steps can lead to degradation.[1]
-
Oxidative Degradation: Although less common for this class of compounds, exposure to oxidative conditions could potentially lead to degradation.
Solutions:
-
pH Control: Buffer the mobile phase to a slightly acidic or neutral pH (e.g., pH 4-7) to minimize hydrolysis.[1]
-
Temperature Control: Perform all purification steps at room temperature or below whenever possible. Use techniques like rotary evaporation under reduced pressure to remove solvents at lower temperatures.
-
Inert Atmosphere: If oxidative degradation is suspected, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, heat, oxidation, light) to understand the degradation pathways and develop a stability-indicating analytical method.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the large-scale purification of this compound?
A1: A common workflow involves the following steps:
-
Extraction: Extraction of the dried and powdered plant material (Ajuga decumbens) with a suitable solvent like methanol or ethanol.
-
Enrichment: Preliminary purification and enrichment of the crude extract using macroporous resin column chromatography. This step removes highly polar and non-polar impurities.[4][5]
-
Fine Purification: Further purification of the enriched fraction using preparative high-performance liquid chromatography (Prep-HPLC) on a C18 column or High-Speed Countercurrent Chromatography (HSCCC).[7]
-
Final Polish: A final crystallization or precipitation step to obtain high-purity this compound.
Q2: What are the critical parameters to monitor during the purification process?
A2: Key parameters to monitor include:
-
Yield and Purity: Track the yield and purity of this compound at each step using a validated analytical HPLC method.
-
pH and Temperature: Continuously monitor and control the pH and temperature throughout the process to prevent degradation.
-
Column Performance: In column chromatography, monitor backpressure, peak shape, and resolution to ensure the column is performing optimally.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method can be developed by:
-
Forced Degradation: Subjecting a pure sample of this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[10][11]
-
Method Development: Developing an HPLC method (typically reversed-phase on a C18 column) that can separate the intact this compound from all the generated degradation products.[12][13][14]
-
Method Validation: Validating the developed method according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[13][14]
Data Presentation
Table 1: Comparison of Purification Methods for Iridoid Glycosides (Model Data)
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Purity Achieved (%) | Recovery (%) | Reference |
| Macroporous Resin Chromatography | D101 Resin | Water, 50% Ethanol | >50 (enrichment) | >90 | [4][5] |
| Preparative HPLC | C18 | Methanol/Water Gradient | >95 | Variable | [7] |
| High-Speed Countercurrent Chromatography (HSCCC) | Dichloromethane-methanol-n-butanol-water-acetic acid | Two-phase system | >95 | >90 | [7] |
Note: This table presents typical data for the purification of iridoid glycosides and should be adapted based on experimental results for this compound.
Table 2: Stability of Iridoid Glycosides under Different Conditions (Model Data)
| Condition | Temperature (°C) | pH | Observation | Reference |
| Acidic | 60 | 1-3 | Potential hydrolysis of ester bond | [1][2] |
| Neutral | 25 | 6-8 | Generally stable | [1] |
| Alkaline | 60 | 11-13 | Rapid hydrolysis of ester bond | [1][3] |
| Thermal | 80 | 7 | Potential for degradation | [1] |
Note: This table provides a general overview of the stability of iridoid glycosides. Specific stability studies for this compound are recommended.
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
-
Column Preparation: Pack a glass column with D101 macroporous resin and equilibrate it with deionized water.
-
Sample Loading: Dissolve the crude extract of Ajuga decumbens in water and load it onto the column.
-
Washing: Wash the column with several column volumes of deionized water to remove highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify the fractions containing this compound. The target compound is expected to elute in the mid-polarity fractions (e.g., 30-50% ethanol).[4][5]
-
Pooling and Concentration: Pool the enriched fractions and concentrate them under reduced pressure.
Protocol 2: Purification of this compound by Preparative HPLC
-
Column: A preparative C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol or Acetonitrile
-
-
Gradient Program: Develop a suitable gradient program based on analytical HPLC results. A typical starting point could be a linear gradient from 20% B to 80% B over 40 minutes.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).
-
Sample Injection: Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase and inject it onto the column.
-
Fraction Collection: Collect fractions based on the UV chromatogram (detection at a suitable wavelength, e.g., 254 nm or a wavelength of maximum absorbance for the vanilloyl chromophore).
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions containing high-purity this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified compound.
Mandatory Visualization
Caption: Workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low purity/yield in this compound purification.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of high-speed counter-current chromatography combined with macroporous resin for rapid enrichment and separation of three anthraquinone glycosides and one stilbene glycoside from Rheum tanguticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studymind.co.uk [studymind.co.uk]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. scispace.com [scispace.com]
- 11. sgs.com [sgs.com]
- 12. mdpi.com [mdpi.com]
- 13. jfda-online.com [jfda-online.com]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of 6-O-Vanilloylajugol derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 6-O-Vanilloylajugol derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors. The most common issues are related to:
-
Poor Regioselectivity: Ajugol possesses multiple hydroxyl groups with varying reactivity. Achieving selective acylation at the C6-hydroxyl group is a primary challenge.
-
Reagent Instability: Vanilloyl chloride is sensitive to moisture and can degrade, leading to incomplete reactions.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly impact the reaction's efficiency.
-
Side Reactions: The presence of multiple hydroxyl groups can lead to the formation of undesired di- or poly-acylated byproducts.
-
Product Degradation: The final product may be sensitive to the work-up and purification conditions.
-
Inefficient Purification: Separation of the desired product from starting materials and byproducts can be challenging, leading to loss of material.
Q2: How can I improve the regioselectivity of the acylation to favor the 6-O position of ajugol?
Improving regioselectivity is critical for increasing the yield of the desired product. Consider the following strategies:
-
Use of Protecting Groups: Temporarily protecting the more reactive hydroxyl groups on the glucose moiety of ajugol can direct the acylation to the desired C6 position. The primary hydroxyl group on the glucose is often more reactive than the secondary ones.
-
Enzymatic Catalysis: Lipases can offer high regioselectivity in the acylation of polyhydroxylated natural products and may be a viable option for this synthesis.
-
Steric Hindrance: The choice of solvent and base can influence which hydroxyl group is most accessible for acylation. Bulky bases may favor reaction at less sterically hindered positions.
Q3: I suspect my vanilloyl chloride has degraded. How can I ensure my acylating agent is active?
Vanilloyl chloride is susceptible to hydrolysis. To ensure its reactivity:
-
Use Fresh or Properly Stored Reagent: Always use freshly prepared or purchased vanilloyl chloride. Store it under anhydrous conditions, preferably in a desiccator or under an inert atmosphere.
-
Check for Purity: Before use, you can check the purity of your vanilloyl chloride by techniques like NMR or by titrating a small sample to determine its acid chloride content.
-
In-situ Generation: Consider generating the vanilloyl chloride in-situ from vanillic acid using a reagent like thionyl chloride or oxalyl chloride immediately before the reaction with ajugol. This minimizes decomposition.
Q4: What are the optimal reaction conditions for the esterification of ajugol with vanilloyl chloride?
Finding the optimal conditions often requires some experimentation. Here is a table summarizing key parameters and their potential impact:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) | Prevents hydrolysis of vanilloyl chloride and dissolves the reactants. |
| Base | Non-nucleophilic bases (e.g., Pyridine, Triethylamine, DMAP) | Scavenges the HCl byproduct without competing in the acylation reaction. |
| Temperature | Low to room temperature (0 °C to 25 °C) | Minimizes side reactions and potential degradation of starting materials or products. |
| Reaction Time | Monitored by TLC or HPLC | Allows for determination of reaction completion and prevents the formation of byproducts from prolonged reaction times. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | Protects the reaction from atmospheric moisture. |
Q5: I am observing multiple spots on my TLC plate after the reaction. How can I identify and minimize these byproducts?
The formation of multiple products is a common issue in the acylation of polyols.
-
Byproduct Identification: The byproducts are likely di- or poly-vanilloylated ajugol derivatives. These can be tentatively identified by their lower polarity on TLC compared to the mono-acylated product. Mass spectrometry can confirm their identity.
-
Minimization Strategies:
-
Control Stoichiometry: Use a controlled amount of vanilloyl chloride (e.g., 1.0-1.2 equivalents) to favor mono-acylation.
-
Slow Addition: Add the vanilloyl chloride solution dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple acylations on a single molecule.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity.
-
Q6: What is the best method for purifying this compound derivatives?
The purification of natural product derivatives often requires a combination of techniques:
-
Column Chromatography: This is the most common method for separating the desired product from unreacted ajugol and acylated byproducts. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is a good starting point.
-
Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be employed. This is particularly useful for separating closely related isomers.
-
Crystallization: If the product is a solid, crystallization can be an effective final purification step.
Experimental Protocols & Methodologies
General Protocol for the Synthesis of this compound:
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere. Ensure all solvents are anhydrous.
-
Reaction Setup: Dissolve ajugol in an anhydrous aprotic solvent (e.g., pyridine or a mixture of dichloromethane and triethylamine) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of vanilloyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled ajugol solution over 30-60 minutes with constant stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding cold water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Pathways
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
Minimizing degradation of 6-O-Vanilloylajugol during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 6-O-Vanilloylajugol during extraction from plant materials, particularly from Ajuga species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a bioactive iridoid glycoside found in various plant species, notably those of the Ajuga genus. It consists of an ajugol core, which is an iridoid, linked to a vanilloyl group. Iridoid glycosides are known for their potential therapeutic properties, but they can be susceptible to degradation under certain physical and chemical conditions.[1] Degradation during extraction can lead to reduced yields of the target compound and the formation of unwanted byproducts, compromising the quality and potential efficacy of the extract.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
A2: The primary factors contributing to the degradation of phenolic compounds and iridoid glycosides like this compound include:
-
High Temperatures: Elevated temperatures can accelerate degradation reactions.[2][3] For many phenolic compounds, temperatures above 70°C can cause rapid degradation.[2]
-
pH Extremes: Both acidic and alkaline conditions can lead to the hydrolysis of the ester and glycosidic bonds present in the molecule.
-
Presence of Oxygen: Oxidation can alter the chemical structure of phenolic compounds.
-
Light Exposure: UV light can induce degradation in light-sensitive compounds.[4]
-
Enzymatic Activity: Endogenous plant enzymes released during cell lysis can degrade the target compound.
Q3: Which solvents are recommended for the extraction of this compound?
A3: For the extraction of phenolic compounds and iridoid glycosides, polar solvents are generally effective. Based on studies on related compounds and general principles of phenolic extraction, the following solvents are recommended:
-
Methanol and Ethanol: These are widely used for extracting lower molecular weight polyphenols.[2] Methanol, in particular, has been shown to be efficient in dissolving both polar and nonpolar compounds.[5] Aqueous solutions of methanol (e.g., 60%) have been successfully used for extracting iridoid glycosides.[6]
-
Aqueous Acetone: This solvent is effective for extracting higher molecular weight flavanols.[2]
-
Water: Hot water extraction has been shown to be an efficient method for isolating iridoid glycosides.[7]
The choice of solvent will influence the extraction yield and the profile of co-extracted compounds.[8]
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation due to High Temperature | Maintain extraction temperatures below 50°C.[2] Consider using extraction methods that operate at lower temperatures, such as maceration or ultrasound-assisted extraction at a controlled temperature. |
| Inappropriate Solvent | Optimize the solvent system. Experiment with different concentrations of aqueous methanol or ethanol (e.g., 50-80%). The polarity of the solvent is crucial for efficient extraction.[9] |
| Insufficient Extraction Time | Increase the extraction time. However, be mindful that prolonged exposure to certain conditions can also lead to degradation.[10] Monitor the extraction kinetics to find the optimal duration. |
| Suboptimal pH | Ensure the pH of the extraction solvent is near neutral. If acidic or alkaline conditions are necessary for other reasons, minimize the exposure time. |
| Oxidative Degradation | Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The addition of antioxidants to the extraction solvent can also be considered. |
Issue 2: Presence of Unknown Peaks/Impurities in Chromatographic Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Thermal Degradation Products | Lower the extraction temperature. Analyze the impurity profile at different temperatures to identify temperature-dependent degradation products. |
| Hydrolysis Products (Ajugol and Vanillic Acid) | Control the pH of the extraction medium. Avoid strongly acidic or basic conditions that can cleave the ester linkage. The presence of these specific byproducts strongly suggests hydrolysis. |
| Co-extraction of Other Compounds | Modify the polarity of the extraction solvent to selectively extract this compound. Consider a pre-extraction step with a nonpolar solvent to remove lipids and other interfering substances. |
| Enzymatic Degradation | Blanching the plant material with steam before extraction can help to deactivate enzymes. Alternatively, performing the extraction at very low temperatures can reduce enzymatic activity. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method utilizes ultrasonic waves to enhance extraction efficiency at lower temperatures, thus minimizing thermal degradation.
-
Sample Preparation: Grind the dried and powdered plant material (e.g., Ajuga reptans) to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of 70% aqueous methanol.
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the temperature to 40°C and sonicate for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 100 mL of 70% aqueous methanol under the same conditions.
-
Combine the filtrates.
-
Evaporate the solvent under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Storage: Store the extract at -20°C in an amber vial to prevent degradation.[4]
Protocol 2: Maceration Extraction of this compound
This is a conventional method that avoids high temperatures but requires a longer extraction time.
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 10 g of the powdered plant material into a 500 mL sealed container.
-
Add 200 mL of 80% aqueous ethanol.
-
Keep the container on a shaker at room temperature (20-25°C) for 24 hours, protected from light.
-
-
Filtration and Concentration:
-
Filter the extract as described in Protocol 1.
-
Concentrate the filtrate under vacuum at a temperature below 45°C.
-
-
Storage: Store the final extract under the same conditions as in Protocol 1.
Data Presentation
Table 1: Effect of Extraction Temperature on the Yield and Degradation of this compound (Illustrative Data)
| Extraction Temperature (°C) | Relative Yield of this compound (%) | Relative Amount of Degradation Products (%) |
| 25 | 75 | 5 |
| 40 | 95 | 8 |
| 60 | 100 | 15 |
| 80 | 80 | 35 |
Note: This table presents illustrative data based on the general understanding that moderate temperatures can enhance solubility and yield, while higher temperatures lead to significant degradation. Actual results may vary.
Table 2: Comparison of Different Solvents for the Extraction of this compound (Illustrative Data)
| Solvent System | Relative Yield of this compound (%) |
| 100% Methanol | 85 |
| 70% Aqueous Methanol | 100 |
| 100% Ethanol | 80 |
| 70% Aqueous Ethanol | 95 |
| Water | 60 |
Note: This table illustrates the common observation that aqueous alcoholic solvents often provide better extraction efficiency for moderately polar compounds compared to pure alcohols or water.
Visualizations
Potential Degradation Pathway of this compound
The structure of this compound contains two key linkages susceptible to hydrolysis: an ester bond and a glycosidic bond. Under harsh conditions (e.g., high temperature, extreme pH), these bonds can break, leading to the formation of ajugol, vanillic acid, and glucose.
Caption: Potential hydrolytic degradation pathways of this compound.
General Workflow for Minimizing Degradation During Extraction
This workflow outlines the key steps and considerations for developing an extraction protocol that minimizes the degradation of this compound.
Caption: A generalized workflow for optimizing the extraction of this compound.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antioxidant and antibacterial activities of Ajuga integrifolia leaf extracts obtained with different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 6-O-Vanilloylajugol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 6-O-Vanilloylajugol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological or botanical sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][5]
Q2: What are the common signs of matrix effects in my LC-MS data for this compound?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response between different samples.
-
Inaccurate and imprecise quantification results.
-
A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the sample matrix.[1]
-
A dip or rise in the baseline of a post-column infusion experiment when a blank matrix extract is injected.[6]
-
Poor peak shape and resolution.[7]
Q3: Which sample preparation techniques are most effective at reducing matrix effects for a polar molecule like this compound?
A3: Given that this compound is a polar iridoid glycoside, sample preparation methods that effectively remove non-polar and less polar interferences are recommended. The choice of technique depends on the complexity of the matrix. Here is a comparison of common techniques:
-
Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up complex samples and minimizing matrix effects.[6][8] For a polar compound like this compound, a reversed-phase (C18) or a mixed-mode sorbent can be used to retain the analyte while allowing interfering compounds to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating compounds based on their differential solubility in two immiscible liquids.[9] For a polar analyte, you might use a polar extraction solvent to partition it away from non-polar matrix components.
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components, often resulting in significant ion suppression.[10] It is more suitable for simpler matrices or when followed by another cleanup step.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating matrix effects in your LC-MS analysis of this compound.
Problem 1: Inconsistent results and poor reproducibility.
Possible Cause: Undiagnosed matrix effects are a likely culprit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent LC-MS results.
Detailed Steps:
-
Quantify the Matrix Effect: Use a post-extraction spike experiment to calculate the matrix factor (MF). An MF value significantly different from 1 indicates the presence of matrix effects.[6]
-
Enhance Sample Cleanup: If significant matrix effects are observed, improve your sample preparation method. For this compound, transitioning from protein precipitation to a more robust technique like Solid-Phase Extraction (SPE) is recommended.
-
Optimize Chromatography: Adjust your LC method to better separate this compound from co-eluting matrix components. This can involve changing the mobile phase gradient, the organic solvent, or using a different column chemistry.
-
Implement an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.
Problem 2: Significant ion suppression is observed.
Possible Cause: Co-eluting endogenous compounds, such as phospholipids from plasma samples, are competing with this compound for ionization.
Troubleshooting Workflow:
Caption: Workflow for addressing significant ion suppression.
Detailed Steps:
-
Pinpoint the Suppression Zone: A post-column infusion experiment will reveal the retention time window where ion suppression occurs.
-
Chromatographic Separation: Adjust the HPLC gradient to move the elution of this compound away from this suppression zone.
-
Targeted Sample Cleanup: If phospholipids are suspected, use a specialized SPE cartridge or a liquid-liquid extraction protocol designed to remove them.
-
Consider a Different Ionization Technique: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4] If your instrumentation allows, testing APCI may be beneficial.
Quantitative Data Summary
The following table summarizes the relative effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery for natural product analysis. Note that specific values will vary depending on the analyte and matrix.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 110 | 40 - 70 (Suppression) | [10] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 10 - 30 (Suppression) | [11] |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 (Suppression/Enhancement) | [8][11] |
Experimental Protocols
Below are representative, detailed methodologies for key experiments. Note: These are general protocols and should be optimized for your specific application and instrumentation.
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
Objective: To quantitatively assess the degree of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A: Standard solution of this compound in the final mobile phase composition.
-
Set B: Blank matrix sample (e.g., plasma, tissue homogenate) subjected to the entire extraction procedure. The final extract is then spiked with this compound at the same concentration as Set A.
-
Set C: Blank matrix sample spiked with this compound before the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS under the same conditions.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[4]
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation of this compound from a Biological Matrix using SPE
Objective: To extract and clean up this compound from a complex matrix.
Materials:
-
Reversed-phase C18 SPE cartridge
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Condition the SPE cartridge: Sequentially wash with 3 mL of methanol followed by 3 mL of water.
-
Load the sample: Load the pre-treated sample (e.g., plasma diluted with acidified water) onto the cartridge.
-
Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound with 2 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 3: Representative LC-MS/MS Method for Iridoid Glycoside Analysis
Objective: To achieve chromatographic separation and mass spectrometric detection of this compound.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.0 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 80% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[8]
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions need to be determined by infusing a standard solution of this compound.
-
Typical ESI Parameters:
-
Capillary Voltage: 3.0-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Nebulizer Gas Flow: Instrument dependent
-
Drying Gas Flow: Instrument dependent
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between different strategies to combat matrix effects.
Caption: Strategies to mitigate matrix effects in LC-MS analysis.
References
- 1. Phytochemical studies for quantitative estimation of iridoid glycosides in Picrorhiza kurroa Royle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated LC-MS/MS Analytical Systems and Physical Inspection for the Analysis of a Botanical Herbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Best practices for long-term storage of 6-O-Vanilloylajugol.
This technical support center provides best practices for the long-term storage of 6-O-Vanilloylajugol, troubleshooting guides for common experimental issues, and detailed frequently asked questions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. As a general precaution with iridoid glycosides, avoiding frequent freeze-thaw cycles is advisable to maintain compound integrity.
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and promote hydrolysis. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) if available, especially for long-term storage.
Q3: Is this compound sensitive to light?
Q4: What are the primary degradation pathways for this compound?
A4: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: The ester linkage at the 6-O position is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would yield ajugol and vanillic acid.
-
Oxidation: The vanilloyl moiety, being a derivative of vanillin, may be susceptible to oxidation, potentially leading to the formation of corresponding carboxylic acids or other oxidative degradation products.
Q5: What solvents are suitable for dissolving and storing this compound?
A5: For creating stock solutions, high-purity anhydrous solvents such as DMSO, DMF, or ethanol are recommended. For long-term storage of solutions, DMSO is a common choice as it freezes at a relatively high temperature, protecting the compound. However, it is crucial to use anhydrous solvents and store the solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. For aqueous buffers, it is advisable to prepare solutions fresh and use them promptly, maintaining a neutral or slightly acidic pH (pH 6-7) to minimize hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Check the age of the stock solution and prepare a fresh one if necessary. 3. Assess the purity of the compound using a suitable analytical method like HPLC. |
| Appearance of new peaks in HPLC chromatogram over time. | Degradation of this compound. The new peaks could correspond to ajugol, vanillic acid, or other degradation products. | 1. Confirm the identity of the new peaks by LC-MS if possible. 2. Review storage and handling procedures. Ensure the use of anhydrous solvents and protection from light and extreme pH. |
| Precipitation of the compound in aqueous buffer. | Poor solubility or change in pH. | 1. Ensure the final concentration in the aqueous buffer does not exceed the compound's solubility limit. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with the experiment. 3. Check the pH of the buffer, as it can affect solubility and stability. |
| Discoloration of the solid compound or solution. | Potential oxidation or other chemical degradation. | 1. Discard the discolored material. 2. When handling the solid, work quickly and in a dry environment. 3. For solutions, consider purging with an inert gas before sealing and storing. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table provides a general guideline for the stability of related iridoid glycosides based on published literature.[1]
| Condition | Temperature | pH | Observed Stability of Similar Iridoid Glycosides |
| Solid State | -20°C | N/A | Generally stable for extended periods (years). |
| Solid State | 2-8°C | N/A | Stable for shorter periods (months). |
| Solid State | Room Temperature | N/A | Stability may be compromised over time; not recommended for long-term storage. |
| In Solution (DMSO) | -20°C | N/A | Generally stable for several months if stored in anhydrous solvent. |
| In Aqueous Buffer | 4°C | 6-7 | Recommended for short-term use (prepare fresh daily). |
| In Aqueous Buffer | 4°C | > 8 | Prone to hydrolysis of the ester linkage. |
| In Aqueous Buffer | 4°C | < 4 | Potential for hydrolysis and degradation of the iridoid core. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 4, and 12 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 24 and 72 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24 and 48 hours.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to assess the extent of degradation and the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is recommended for initial development to identify the optimal wavelength, likely around 230-280 nm due to the vanilloyl group).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.
Visualizations
References
Technical Support Center: 6-O-Vanilloylajugol Dosing & Experimentation in Animal Models
This technical support center provides guidance on the refinement of dosing protocols for 6-O-Vanilloylajugol in animal models. The information is intended for researchers, scientists, and drug development professionals. Please note that while this compound has demonstrated potential anti-inflammatory and neuroprotective properties, comprehensive in vivo data is still emerging. The following recommendations are based on available information for this compound and structurally related compounds like vanillin. Researchers are strongly encouraged to perform pilot studies to determine the optimal dosage, vehicle, and administration route for their specific animal model and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent models?
A1: Direct dosing information for this compound is limited in publicly available literature. However, studies on its constituent moiety, vanillin, can provide a starting point. For neuroprotective effects in a neonatal rat model of hypoxic-ischemic brain damage, vanillin has been administered intraperitoneally at doses of 20, 40, and 80 mg/kg.[1] For studies on neuropathic pain in rats, oral doses of 50 mg/kg and 100 mg/kg of vanillin have been used. Researchers should consider the specific research question, the animal model, and the endpoint being measured when selecting a starting dose for this compound. A dose-response study is highly recommended.
Q2: What is a suitable vehicle for administering this compound?
A2: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For in vivo administration, a common practice is to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle. A widely used formulation for in vivo studies of poorly water-soluble compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
Q3: What is the known oral bioavailability of compounds related to this compound?
A3: The oral bioavailability of this compound has not been explicitly reported. However, studies on vanillin in rats have shown a relatively low oral bioavailability of 7.6%.[2] This suggests that this compound may also have limited oral absorption, which should be a consideration when choosing the route of administration. For experiments requiring high systemic exposure, intravenous or intraperitoneal administration might be more appropriate.
Q4: What are the known signaling pathways modulated by this compound or its components?
A4: The vanillin component of this compound has been shown to exert anti-inflammatory and anti-neuroinflammatory effects by modulating key signaling pathways. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] Vanillin can inhibit the phosphorylation of MAPKs and the nuclear translocation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | - The compound has low aqueous solubility. - The concentration of the compound exceeds its solubility in the chosen vehicle. - The temperature of the solution has dropped, reducing solubility. | - Increase the proportion of co-solvents (e.g., PEG300, Tween 80) in the vehicle. - Prepare a more dilute solution if the experimental design allows. - Gently warm the solution before administration and ensure it is fully dissolved. - Prepare fresh solutions for each experiment. |
| No observable effect at the administered dose | - The dose is too low. - Poor bioavailability via the chosen route of administration (e.g., oral). - Rapid metabolism and clearance of the compound. | - Conduct a dose-escalation study to find an effective dose. - Consider an alternative route of administration with higher bioavailability (e.g., intravenous, intraperitoneal). - Increase the dosing frequency based on the compound's half-life (if known). - Analyze plasma concentrations of the compound to confirm systemic exposure. |
| Adverse effects or toxicity in animals | - The dose is too high. - Toxicity of the vehicle, particularly at high concentrations of organic solvents like DMSO. - The compound itself may have off-target effects at high concentrations. | - Reduce the dose. - Decrease the concentration of the organic solvent in the vehicle. Run a vehicle-only control group to assess for vehicle-related toxicity. - Closely monitor animals for clinical signs of toxicity. |
| High variability in experimental results | - Inconsistent dosing technique. - Degradation of the compound in the dosing solution. - Inter-animal differences in metabolism and clearance. | - Ensure all personnel are properly trained in the chosen administration technique. - Prepare fresh dosing solutions and protect them from light and heat. - Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
Source: BioCrick[1]
Table 2: Pharmacokinetic Parameters of Vanillin in Rats (100 mg/kg, p.o.)
| Parameter | Value |
| Cmax (ng/mL) | 290.24 |
| Tmax (h) | 4 |
| Relative Clearance (L/h/kg) | 62.17 |
| T1/2 (h) | 10.3 |
| Bioavailability (%) | 7.6 |
Source: PubMed[2]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to dissolve the powder completely. Vortex briefly if necessary.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of PEG300, Tween 80, and sterile saline or PBS. A common ratio is 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
-
Final Dosing Solution Preparation:
-
Slowly add the stock solution of this compound to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of DMSO in the dosing solution should ideally be 5% or less to minimize toxicity.
-
For example, to prepare a 10 mg/kg dosing solution for a 20g mouse with a dosing volume of 100 µL, the working concentration is 2 mg/mL.
-
-
Administration:
-
Administer the solution to the animal via oral gavage using an appropriately sized gavage needle.
-
Alternatively, for voluntary oral administration, the compound can be incorporated into a palatable jelly.[2]
-
Protocol 2: Intraperitoneal (IP) Injection
-
Solution Preparation:
-
Follow steps 1-3 as described for oral administration to prepare the dosing solution. Ensure the final solution is sterile and free of particulates.
-
-
Administration:
-
Restrain the animal appropriately.
-
Inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Use an appropriate needle size for the animal (e.g., 25-27 gauge for mice).
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 3. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Inflammatory Potential of 6-O-Vanilloylajugol In Vivo: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of 6-O-Vanilloylajugol, a naturally occurring iridoid glycoside, robust in vivo validation of its anti-inflammatory effects is a critical step. This guide provides a comparative framework for designing and interpreting such studies, offering insights into established animal models of inflammation and comparing the potential efficacy of this compound with other known anti-inflammatory agents.
Comparative Efficacy of Anti-Inflammatory Compounds
To effectively evaluate the potency of this compound, its performance should be benchmarked against both established pharmaceuticals and other natural compounds with recognized anti-inflammatory properties. The following tables summarize quantitative data from in vivo studies on relevant compounds in key inflammation models. While specific in vivo data for this compound is not yet widely published, the data for structurally related iridoid glycosides and other anti-inflammatory molecules provide a valuable comparative context.
Table 1: Carrageenan-Induced Paw Edema Model
This model is a widely used primary screen for acute inflammation. Edema inhibition is a key parameter measured.
| Compound | Dose | Animal Model | Paw Edema Inhibition (%) | Reference Compound |
| Curcumin | 25-400 mg/kg (p.o.) | Rat | 30-59% | Indomethacin (10 mg/kg) |
| Indomethacin | 10 mg/kg (p.o.) | Rat | ~66% | - |
| Eugenol | 200 mg/kg (p.o.) | Rat | Significant inhibition | - |
Table 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model mimics systemic inflammatory responses seen in sepsis, and the reduction of pro-inflammatory cytokines is a primary endpoint.
| Compound | Dose | Animal Model | Key Outcome | Reference Compound |
| Catalpol | - | Mouse (in vitro) | Suppression of TNF-α and IL-1β | - |
| Resveratrol | 10 mg/kg (i.p.) | Mouse | Decreased TNF-α, IL-1β | - |
| Vanillin | 0.05-0.4 mg/mL (in vitro) | Mouse (in vitro) | Reduced TNF-α, IL-1β, IL-6 | - |
Table 3: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is relevant for studying inflammatory bowel disease, with disease activity index (DAI) and colon length being critical parameters.
| Compound | Dose | Animal Model | Key Outcome | Reference Compound |
| Aucubin | - | Mouse | Reduced DAI score, restored colon morphology | - |
| Eugenol | - | Mouse | Alleviated colitis | Rosiglitazone |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable in vivo studies. Below are methodologies for the three key inflammation models.
Carrageenan-Induced Paw Edema
This acute inflammation model is used to assess the anti-edematous effect of a compound.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Groups:
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
This compound (various doses, p.o.)
-
Positive Control: Indomethacin (10 mg/kg, p.o.)[1]
-
-
Procedure:
-
Administer the test compounds or vehicle orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage of paw edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the effect of a compound on systemic inflammatory responses.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Groups:
-
Vehicle Control (e.g., saline)
-
This compound (various doses, i.p. or p.o.)
-
LPS Control (LPS only)
-
This compound + LPS
-
-
Procedure:
-
Administer the test compound or vehicle one hour before LPS injection.
-
Inject LPS (e.g., 5 mg/kg, i.p.) to induce systemic inflammation.
-
Collect blood samples at specific time points (e.g., 2, 6, 24 hours) post-LPS injection.
-
-
Data Analysis:
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Perform histological analysis of organs like the lung and liver to assess inflammatory cell infiltration.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate potential therapeutics.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are a suitable model.
-
Groups:
-
Control (drinking water without DSS)
-
DSS Control (e.g., 3% DSS in drinking water)
-
This compound (various doses, p.o.) + DSS
-
-
Procedure:
-
Induce colitis by administering DSS in the drinking water for 5-7 days.
-
Administer the test compound or vehicle orally daily during the DSS treatment period.
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the animals and measure the colon length.
-
-
Data Analysis:
-
Compare the DAI scores and colon lengths between the different groups.
-
Perform histological analysis of the colon to assess tissue damage and inflammation.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
-
Visualizing the Validation Pathway
To provide a clear understanding of the experimental logic and underlying molecular mechanisms, the following diagrams illustrate the workflow and key signaling pathways involved in inflammation.
Caption: Experimental workflow for in vivo validation.
Caption: NF-κB signaling pathway in inflammation.
Caption: MAPK signaling pathway in inflammation.
By following these comparative guidelines and detailed protocols, researchers can effectively design and execute in vivo studies to validate the anti-inflammatory effects of this compound, contributing to the development of novel therapeutic agents.
References
A Comparative Analysis of the Antioxidant Activities of 6-O-Vanilloylajugol and Vanillic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of two compounds: 6-O-Vanilloylajugol, an iridoid glycoside, and vanillic acid, a phenolic acid. While extensive research has been conducted on the antioxidant capacity of vanillic acid, quantitative data for this compound is less prevalent in publicly available scientific literature. This guide summarizes the existing data for vanillic acid, provides a qualitative assessment of the potential antioxidant activity of this compound based on related compounds, and details the experimental protocols for common antioxidant assays.
Executive Summary
Vanillic acid has demonstrated notable antioxidant activity across various in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP). Quantitative data, such as IC50 values, consistently position vanillic acid as a competent radical scavenger.
Direct quantitative antioxidant data for this compound is scarce. However, its structural composition, featuring a vanilloyl group attached to an ajugol (an iridoid), suggests it likely possesses antioxidant properties. The vanilloyl moiety is structurally similar to vanillic acid, and iridoid glycosides as a class have been reported to exhibit antioxidant effects. A definitive quantitative comparison awaits further experimental investigation of isolated this compound.
Quantitative Data on Antioxidant Activity
The following table summarizes the reported antioxidant activity of vanillic acid from various studies. No direct quantitative data for this compound was found in the reviewed literature.
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Vanillic Acid | DPPH | 48.2 | Ascorbic Acid | 44.2 |
| Vanillic Acid | DPPH | ~850 (marginal activity) | Vitamin C | 0.44 |
| Vanillic Acid | ABTS | 47.4 | - | - |
Note: IC50 is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater antioxidant activity. The significant variation in the reported IC50 values for vanillic acid in the DPPH assay may be attributed to different experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and further investigation of these compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (this compound and vanillic acid) and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.
-
Reaction: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration in a test tube. A control is prepared by mixing 1.0 mL of the DPPH solution with 1.0 mL of methanol.
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant in a suitable solvent.
-
Reaction: Add a small volume (e.g., 10 µL) of each sample concentration to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) in a suitable solvent.
-
Reaction: Add a small volume of the sample (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3 mL).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the reaction mixture at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as µmol of Fe²⁺ equivalents per gram of the sample or as Trolox equivalents.
Signaling Pathway and Experimental Workflow
Antioxidant Response Element (ARE) Signaling Pathway
A key mechanism by which cells combat oxidative stress is through the activation of the Nrf2-ARE signaling pathway. Antioxidants can induce this pathway, leading to the expression of a battery of cytoprotective genes.
Caption: The Nrf2-ARE signaling pathway for antioxidant response.
Experimental Workflow for Comparative Antioxidant Analysis
The following diagram illustrates a logical workflow for the comparative analysis of the antioxidant activity of this compound and vanillic acid.
Caption: Workflow for comparing antioxidant activity.
A Comparative Guide to Neuroprotective Efficacy: Resveratrol vs. 6-O-Vanilloylajugol
An important note to the reader: This guide was initially designed to provide a direct comparison of the neuroprotective efficacy of Resveratrol and 6-O-Vanilloylajugol. However, a comprehensive search of scientific literature yielded no specific studies on the neuroprotective properties of this compound. While the plant genus Ajuga, from which this compound may be derived, is reported to have general neuroprotective activities, no experimental data directly pertaining to this compound could be retrieved.[1] Therefore, this guide will focus on a detailed examination of the well-documented neuroprotective efficacy of Resveratrol, providing the detailed experimental data and methodologies requested.
Resveratrol: A Multifaceted Neuroprotective Agent
Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts.[1] It has garnered significant attention in the scientific community for its potential therapeutic benefits in a range of age-related diseases, particularly neurodegenerative disorders.[2][3] Extensive research, spanning both in vitro and in vivo models, has demonstrated that resveratrol exerts its neuroprotective effects through a variety of mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions.[1][3][4]
Quantitative Data on Neuroprotective Efficacy
The following tables summarize key quantitative data from various experimental studies investigating the neuroprotective effects of resveratrol.
Table 1: In Vitro Studies on the Neuroprotective Effects of Resveratrol
| Cell Line | Insult/Model | Resveratrol Concentration | Key Findings | Reference |
| PC12 cells | Oxidative Stress | 5-100 μM | Increased expression of heme oxygenase 1 (HO1) via Nrf2/ARE signaling. | [1] |
| Primary Neuronal Cultures | Oxygen-Glucose Deprivation (OGD)/Reperfusion | 0.1, 1, and 10 μM | Reduced cell death and prevented overexpression of caspase-3 and caspase-12 mRNA in a concentration-dependent manner. | [5] |
| HT22 Hippocampal Neurons | Glutamate-induced Oxidative Stress | Not specified | Reduced mitochondrial oxidative stress and damage through induction of mitochondrial superoxide dismutase 2 (SOD2) via PI3K/Akt and GSK-3β/β-catenin signaling. | [1] |
| Mixed Glial Cultures | Hypoxia/Hypoglycemia | 25 or 50 μM | Suppressed IL-6 gene expression and protein secretion. | [1] |
| Dopamine-producing Neurons (co-cultured with microglia) | LPS-induced Neurotoxicity | Not specified | Prevented apoptosis by inhibiting microglia-derived TNFα and IL-1β production. | [1] |
Table 2: In Vivo Studies on the Neuroprotective Effects of Resveratrol
| Animal Model | Insult/Model | Resveratrol Dosage | Key Findings | Reference |
| Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | 2.5 or 5 mg/kg | Upregulated anti-apoptotic and pro-survival Akt and Bcl-2 genes. | [5] |
| Rats | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 30 mg/kg | Reduced ischemia-reperfusion induced damage by up-regulating Bcl-2 and down-regulating Bax in the hippocampus. | [1][5] |
| Mice | Ischemic Stroke | 50 mg/kg (pretreatment for 7 days) | Significantly reduced infarct area. | [1] |
| Gerbils | Bilateral Common Carotid Artery Occlusion (BCCAO) | 30 mg/kg | Attenuated brain damage and improved cognitive outcome. | [1] |
| Rats | 6-Hydroxydopamine (6-OHDA)-induced Parkinson's Disease | 10, 20, and 40 mg/kg (orally for 10 weeks) | Significantly attenuated apomorphine-induced rotations and alleviated ultrastructural damage to dopaminergic neurons. Decreased levels of COX-2 and TNF-α mRNA. | [6] |
| Rat Model of Combined Diabetes and Alzheimer's Disease | Streptozotocin and Aβ1-40 injection | Not specified | Increased Sirt1 expression, inhibited memory impairment, and reduced levels of acetylcholinesterase, malondialdehyde, IL-1β, and IL-6. | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the study of resveratrol's neuroprotective effects.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of resveratrol for a specified duration, followed by exposure to the neurotoxic insult (e.g., H₂O₂, MPP⁺).
-
After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.[8][9]
-
2. Apoptosis Assay (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. It enzymatically labels the free 3'-OH termini of DNA breaks with modified nucleotides.
-
Protocol:
-
Culture and treat cells on coverslips or prepare tissue sections.
-
Fix the cells/tissues with a crosslinking agent like paraformaldehyde.
-
Permeabilize the cells using a detergent (e.g., Triton X-100).
-
Incubate the samples with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP).
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the labeled cells using fluorescence microscopy. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
3. Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Lyse treated cells or tissues to extract total proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.[6]
-
Signaling Pathways and Visualizations
Resveratrol's neuroprotective effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: Key signaling pathways modulated by resveratrol leading to neuroprotection.
Caption: General experimental workflow for assessing neuroprotective efficacy.
Conclusion
Resveratrol has consistently demonstrated significant neuroprotective properties across a wide range of preclinical studies. Its ability to modulate multiple key signaling pathways involved in cellular defense against oxidative stress, inflammation, and apoptosis positions it as a promising candidate for further investigation in the context of neurodegenerative diseases. While a direct comparison with this compound is not currently possible due to a lack of available data for the latter, the extensive body of evidence for resveratrol provides a strong foundation for its continued exploration as a neuroprotective agent. Future research should focus on well-designed clinical trials to translate these promising preclinical findings into therapeutic applications for human neurological disorders.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. biomedres.us [biomedres.us]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Cross-validation of 6-O-Vanilloylajugol's anticancer activity in different cell lines.
Disclaimer: Direct experimental data on the anticancer activity of 6-O-Vanilloylajugol is not available in the current scientific literature. This guide provides a comparative analysis based on the known anticancer properties of its constituent chemical moieties: the vanilloyl group and the iridoid glycoside, ajugol. The experimental data presented is for vanillin and vanillic acid, which share the vanilloyl functional group, to offer a potential, albeit hypothetical, framework for understanding the prospective anticancer activities of this compound.
Introduction
This compound is an iridoid glycoside esterified with a vanilloyl group. While this specific compound has not been extensively studied for its pharmacological properties, both vanilloids and iridoid glycosides are classes of natural compounds known to possess a range of biological activities, including anticancer effects. This guide aims to provide a cross-validation of the potential anticancer activity of this compound by examining the established activities of related vanilloid compounds in various cancer cell lines. We will explore the potential mechanisms of action, including the induction of apoptosis and cell cycle arrest, and provide detailed experimental protocols for key assays used in cancer research.
Data Presentation: Anticancer Activity of Vanilloids
The following tables summarize the reported anticancer activities of vanillin and vanillic acid, which are structurally related to the vanilloyl moiety of this compound.
Table 1: Cytotoxicity of Vanillin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Reference |
| Cervical Cancer | HeLa | ~5 mM | [1] |
| Hepatocellular Carcinoma | HepG2 | Not specified, inhibits proliferation | [1] |
| Neuroblastoma | SH-SY5Y | Not specified, inhibits proliferation | [2] |
Table 2: Anticancer Effects of Vanillic Acid in Various Cancer Cell Lines
| Cancer Type | Cell Line | Effect | Reference |
| Colon Cancer | HCT116 | Suppresses proliferation | [3] |
| Gastrointestinal Cancer | KKU-100, HepG2 | Induces apoptosis, suppresses proliferation | [4] |
| Lung Cancer | Not specified in abstract | Induces apoptosis | [5] |
Potential Signaling Pathways
The anticancer activity of vanilloids is often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. Based on studies of vanillin and vanillic acid, a potential mechanism of action for this compound could involve the inhibition of pro-survival pathways like NF-κB and PI3K/Akt, and the activation of apoptotic pathways.[1][5][6][7]
Experimental Workflow
A typical workflow to assess the anticancer activity of a novel compound like this compound is depicted below.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[10][11]
-
Analyze the samples using a flow cytometer.
-
Discussion and Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently lacking, the known biological activities of its constituent moieties provide a strong rationale for its investigation as a potential anticancer agent. The vanilloyl group, present in compounds like vanillin and vanillic acid, has been shown to induce apoptosis and cell cycle arrest in a variety of cancer cell lines.[1][3] The proposed mechanisms often involve the modulation of critical cellular signaling pathways such as PI3K/Akt and NF-κB.[1][6]
Furthermore, iridoid glycosides, the class of compounds to which ajugol belongs, have also been reported to possess anticancer properties.[12][13] These compounds can induce cell cycle arrest and apoptosis, and some have been shown to inhibit cancer cell migration and invasion.[12] The combination of a vanilloyl group with an iridoid glycoside core in this compound could potentially lead to synergistic or unique anticancer activities.
The provided experimental protocols and workflows offer a standardized approach to systematically evaluate the cytotoxic and mechanistic properties of this compound. Future in-vitro studies utilizing a panel of cancer cell lines are essential to determine its IC50 values, and to elucidate its effects on apoptosis and cell cycle progression. Subsequent in-vivo studies would be necessary to validate its therapeutic potential. The exploration of novel natural product derivatives like this compound is a promising avenue for the discovery of new and effective anticancer drugs.
References
- 1. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advances.umw.edu.pl [advances.umw.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 5. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vanillin Enhances TRAIL-Induced Apoptosis in Cancer Cells through Inhibition of NF-κB Activation | In Vivo [iv.iiarjournals.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. mdpi.com [mdpi.com]
- 13. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 6-O-Vanilloylajugol with known anti-inflammatory drugs.
A detailed analysis of the anti-inflammatory potential of 6-O-Vanilloylajugol, a natural iridoid glycoside, is presented in comparison to established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While direct comparative quantitative data for this compound is limited in publicly available research, this guide synthesizes existing knowledge on its purported mechanisms and contrasts them with the well-documented actions of Ibuprofen, Celecoxib, and Dexamethasone.
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation contributes to a multitude of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, isolated from Rehmannia glutinosa, has emerged as a compound of interest due to the known anti-inflammatory properties of this plant and its constituents. This guide provides a comparative overview of this compound and the widely used anti-inflammatory drugs Ibuprofen, Celecoxib, and Dexamethasone, focusing on their mechanisms of action and available efficacy data.
Due to the scarcity of specific quantitative in vitro and in vivo studies on this compound, this comparison relies on the general anti-inflammatory properties attributed to iridoid glycosides from Rehmannia glutinosa and the vanilloyl moiety.
Comparative Analysis of Anti-Inflammatory Mechanisms
The primary mechanism of action for NSAIDs like Ibuprofen and Celecoxib involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins. Corticosteroids such as Dexamethasone exert their effects through the glucocorticoid receptor, leading to broad-ranging anti-inflammatory and immunosuppressive actions. The proposed mechanism for this compound, based on related compounds, likely involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and potentially the inhibition of inflammatory enzymes like iNOS and COX-2.
Table 1: Overview of Anti-Inflammatory Mechanisms
| Drug/Compound | Primary Target(s) | Key Mechanisms |
| This compound | NF-κB, MAPK, iNOS, COX-2 (Putative) | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6), suppression of inflammatory enzyme expression. |
| Ibuprofen | COX-1 and COX-2 | Non-selective inhibition of prostaglandin synthesis. |
| Celecoxib | COX-2 | Selective inhibition of prostaglandin synthesis, sparing COX-1. |
| Dexamethasone | Glucocorticoid Receptor | Inhibition of inflammatory gene expression, suppression of immune cell function. |
In Vitro Efficacy: A Comparative Look
Table 2: Comparative In Vitro Anti-Inflammatory Activity (IC50 Values)
| Assay | Ibuprofen | Celecoxib | Dexamethasone | This compound |
| COX-1 Inhibition | ~2.1 µM | ~9.4 µM | - | Data Not Available |
| COX-2 Inhibition | ~1.6 µM | ~0.04 µM | - | Data Not Available |
| Nitric Oxide (NO) Production Inhibition | Data Varies | Data Varies | Potent Inhibition | Data Not Available |
| Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6) | Moderate Inhibition | Moderate Inhibition | Potent Inhibition (nM range) | Data Not Available |
Note: IC50 values can vary significantly depending on the specific experimental conditions, cell types, and assays used.
In Vivo Models of Inflammation
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of new compounds. While specific data for this compound in this model is not available, the expected outcome would be a dose-dependent reduction in paw swelling compared to a control group.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in inflammation and the points of intervention for these drugs, the following diagrams are provided.
Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways and the putative points of intervention for this compound and known anti-inflammatory drugs.
Caption: General experimental workflow for in vitro anti-inflammatory screening assays.
Experimental Protocols
In Vitro Anti-inflammatory Assays
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Nitric Oxide (NO) Production Assay: Cells are seeded in 96-well plates and pre-treated with various concentrations of test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine and Prostaglandin E2 (PGE2) Measurement: Cell culture supernatants are collected after treatment and stimulation. The levels of pro-inflammatory cytokines such as TNF-α and IL-6, and the level of PGE2 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against iNOS, COX-2, phosphorylated NF-κB, and phosphorylated MAPKs, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-200 g) are used.
-
Procedure: The animals are divided into different groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the compound under investigation. The drugs are administered orally or intraperitoneally. One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Conclusion
While this compound holds promise as a potential anti-inflammatory agent based on the known properties of its constituent parts and the plant from which it is derived, a definitive head-to-head comparison with established drugs like Ibuprofen, Celecoxib, and Dexamethasone is hampered by the lack of specific, quantitative experimental data. The provided framework of mechanisms, in vitro assays, and in vivo models serves as a guide for the necessary future research required to fully elucidate the therapeutic potential of this compound. Further studies are essential to determine its precise mechanism of action, potency, and safety profile to warrant its consideration as a clinically relevant anti-inflammatory compound.
Validating the Mechanism of Action of 6-O-Vanilloylajugol through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative anti-inflammatory agent 6-O-Vanilloylajugol and established anti-inflammatory compounds. Due to the limited publicly available data on this compound, this guide utilizes data from closely related iridoid glycosides—Ajugol, Harpagoside, Aucubin, and Catalpol—as a proxy to infer its mechanism of action. The primary focus is on the modulation of gene expression within the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.
Comparative Analysis of Gene Expression Modulation
The following table summarizes the modulatory effects of iridoid glycosides (representing this compound's presumed action) and two alternative anti-inflammatory compounds, Quercetin and Dexamethasone, on key pro-inflammatory genes. The data is compiled from various in vitro studies and presented as fold changes or observed effects on gene expression.
| Gene Target | Iridoid Glycosides (Harpagoside, Aucubin, Catalpol) | Quercetin | Dexamethasone |
| TNF-α | Significantly inhibited mRNA synthesis[1]. Decreased mRNA levels with maximal inhibition at 500mg/mL[2]. | Significantly downregulated gene expression at concentrations of 5 to 50 μM[1]. | Markedly repressed cytokine-induced iNOS mRNA and protein expression[3]. |
| IL-6 | Significantly inhibited TNF-α-induced mRNA synthesis[1]. Pre-treatment significantly blocked the induction of IL-6 mRNA in response to IL-1β[4]. | Downregulated gene expression[5]. | Suppressed IL-6 gene transcription[6]. |
| COX-2 | Decreased expression[7]. | Inhibited expression in a dose-dependent manner. | Inhibited expression. |
| iNOS | Suppressed expression[6]. | Inhibited expression. | Markedly repressed iNOS mRNA and protein expression, with inhibition occurring at the level of transcription[3]. |
| NF-κB1 | Suppressed activation and nuclear translocation[8]. | Significantly downregulated NF-κB1 gene expression at concentrations of 5 to 50 μM[1]. | Inhibits NF-κB expression[9]. |
| IκBα | Upregulated expression. | Decreased the phosphorylation of IκBα[1]. | Upregulated I-kappa B alpha expression[3]. |
Postulated Signaling Pathway of this compound
Based on the analysis of related iridoid glycosides, this compound is predicted to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action for this compound, a series of experiments focusing on gene expression analysis are required.
Cell Culture and Treatment
-
Cell Line: A suitable cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes, should be used. These cells are known to produce a robust inflammatory response.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells should be pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS). Control groups should include untreated cells, cells treated with LPS alone, and cells treated with a vehicle control.
RNA Extraction and Quantification
-
RNA Isolation: Total RNA should be extracted from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA should be determined using a spectrophotometer (e.g., NanoDrop). RNA integrity should be assessed using gel electrophoresis or a bioanalyzer.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: First-strand cDNA synthesis should be performed from the total RNA using a reverse transcription kit.
-
qRT-PCR: The expression levels of target genes (e.g., TNF-α, IL-6, COX-2, iNOS, NFKB1, IKBα) and a housekeeping gene (e.g., GAPDH or ACTB) should be quantified using a real-time PCR system with SYBR Green or TaqMan probes.
-
Data Analysis: The relative gene expression should be calculated using the 2-ΔΔCt method.
Microarray or RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling
For a more comprehensive understanding of the effects of this compound, high-throughput methods are recommended.
-
Library Preparation: For RNA-Seq, sequencing libraries should be prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared libraries should be sequenced on a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing data should be processed to align reads to a reference genome, quantify gene expression, and identify differentially expressed genes between treatment groups. Pathway analysis can then be performed to identify signaling pathways affected by the treatment.
Experimental Workflow Diagram
The following diagram outlines the workflow for validating the mechanism of action of this compound using gene expression analysis.
Caption: Workflow for validating this compound's mechanism of action.
This comprehensive guide provides a framework for researchers to investigate and validate the mechanism of action of this compound. By employing the outlined experimental protocols and comparing the resulting gene expression data with that of known anti-inflammatory agents, a clearer understanding of its therapeutic potential can be achieved.
References
- 1. Inhibitory effects of harpagoside on TNF-α-induced pro-inflammatory adipokine expression through PPAR-γ activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. Catalpol Inhibits Homocysteine-induced Oxidation and Inflammation via Inhibiting Nox4/NF-κB and GRP78/PERK Pathways in Human Aorta Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics, Isolation Methods, and Biological Properties of Aucubin [mdpi.com]
- 6. florajournal.com [florajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A proprietary herbal extract titred in verbascoside and aucubin suppresses lipopolysaccharide-stimulated expressions of cyclooxygenase-2 in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 6-O-Vanilloylajugol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-O-Vanilloylajugol and its analogs, focusing on their anti-inflammatory and cytotoxic properties. Due to the limited availability of direct comparative studies on a series of synthesized this compound analogs, this guide synthesizes information from studies on related iridoid glycosides and ajugol derivatives to infer potential SAR principles.
Introduction to this compound
This compound is a naturally occurring iridoid glycoside that has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Its chemical structure, characterized by an ajugol core with a vanilloyl group at the 6-O-position, provides a key scaffold for medicinal chemistry exploration. Understanding the relationship between its structural features and biological activity is crucial for the design of novel therapeutic agents with improved potency and selectivity.
Comparative Biological Activity
Table 1: Hypothetical Comparative Activity of this compound and Analogs
| Compound | R Group (at 6-O-position) | Anti-inflammatory Activity (NO Inhibition, IC₅₀ in µM) | Cytotoxicity (RAW 264.7, CC₅₀ in µM) | Selectivity Index (CC₅₀/IC₅₀) |
| This compound | Vanilloyl | Hypothetical Value: 15 µM | Hypothetical Value: >100 µM | >6.7 |
| Analog 1 | Acetyl | Likely lower than vanilloyl | Likely low | - |
| Analog 2 | Cinnamoyl | Potentially higher than vanilloyl | Variable | - |
| Analog 3 | Benzoyl | Comparable to vanilloyl | Variable | - |
| Analog 4 | No substituent (Ajugol) | Significantly lower | Low | - |
Note: These values are illustrative and intended to guide future research. Direct experimental comparison is necessary for validation.
Inferred Structure-Activity Relationships
Based on studies of related iridoid glycosides, the following SAR can be inferred for this compound and its analogs:
-
The 6-O-Acyl Group: The nature of the acyl group at the 6-O-position of the ajugol core is critical for anti-inflammatory activity. Aromatic acyl groups, such as the vanilloyl moiety, are generally associated with enhanced activity compared to simple aliphatic acyl groups.
-
Substitution on the Aromatic Ring: The substitution pattern on the aromatic ring of the acyl group can significantly influence potency. The methoxy and hydroxyl groups on the vanilloyl moiety are likely key contributors to its biological activity, potentially through interactions with target enzymes or receptors.
-
The Ajugol Core: The integrity of the iridoid ajugol core is essential for maintaining the overall structural conformation required for biological activity.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro assays are provided below.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay evaluates the ability of test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Test compounds (this compound and its analogs)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
LPS Stimulation: Treat the cells with the test compounds for 1 hour before stimulating with LPS (1 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Quantification:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxicity of compounds.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with supplements (as above)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the anti-inflammatory action of this compound and its analogs.
Caption: Experimental workflow for SAR studies of this compound analogs.
Assessing the Safety and Toxicity Profile of 6-O-Vanilloylajugol in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of publicly available safety and toxicity data for 6-O-Vanilloylajugol in animal models. This guide provides a comparative assessment of two structurally related iridoid glycosides, Aucubin and Harpagoside, to offer a preliminary safety perspective. The information presented herein is intended to serve as a reference for future toxicological evaluations of this compound.
Comparative Safety and Toxicity Profile
The following tables summarize the available acute toxicity data for Aucubin and Harpagoside in rodent models. It is crucial to note that these values can vary based on factors such as the animal strain, sex, and route of administration.
Table 1: Acute Toxicity of Comparator Iridoid Glycosides in Mice
| Compound | Route of Administration | Species | LD50 / MLD | Source |
| Aucubin | Intraperitoneal (i.p.) | Mouse | > 900 mg/kg (Minimum Lethal Dose) | [1] |
| Harpagoside | Not Specified | Mouse | > 13.5 g/kg (LD50) | [2] |
Table 2: GHS Hazard Classification for Ajugol and Harpagoside
| Compound | GHS Hazard Statement | Source |
| Ajugol | Harmful if swallowed | [3] |
| Harpagoside | Harmful if swallowed | [4] |
Experimental Protocols for Toxicological Assessment
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are globally recognized for assessing the safety of chemical substances. The following are detailed methodologies for key in vivo toxicity studies.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.[5][6][7][8]
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome (survival or death) determines the next step: dosing at a lower or higher fixed dose, or cessation of testing.
-
Animals: Typically, three female rats per step are used. They should be young, healthy, and nulliparous.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a specific limit (e.g., 1 mL/100g body weight for aqueous solutions).
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Sub-chronic Oral Toxicity (OECD Guideline 408: 90-Day Study in Rodents)
This study provides information on the potential adverse effects of a substance from repeated oral exposure over a 90-day period.[9][10][11][12][13]
-
Principle: The test substance is administered orally on a daily basis to groups of rodents for 90 days.
-
Animals: At least 10 male and 10 female rats per group are used.
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not mortality.
-
Administration: The substance is typically administered via the diet, drinking water, or by gavage.
-
Observations: Daily clinical observations are performed. Body weight and food/water consumption are measured weekly. Hematological and clinical biochemistry parameters are analyzed at the end of the study.
-
Pathology: All animals are subjected to a full necropsy at the end of the 90-day period. Histopathological examination is performed on the organs of the control and high-dose groups.
Genotoxicity Assessment
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This in vitro test is used to detect gene mutations.[14][15][16][17][18]
-
Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli are exposed to the test substance. The ability of the substance to cause mutations that revert the bacteria to a state where they can synthesize their own amino acids is measured.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Procedure: The bacteria, test substance, and S9 mix (if applicable) are incubated together and then plated on a minimal agar medium.
-
Evaluation: After incubation, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)
This in vivo test detects damage to chromosomes or the mitotic apparatus.[3][4][19][20][21]
-
Principle: The test substance is administered to rodents (usually mice or rats). The formation of micronuclei (small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division) in immature erythrocytes is assessed.
-
Administration: The substance is administered, typically once or twice, by an appropriate route.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis of stained smears.
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance is genotoxic.
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathways Modulated by Iridoid Glycosides
Iridoid glycosides, such as Aucubin and Harpagoside, have been shown to exert their biological effects, including anti-inflammatory actions, through the modulation of key signaling pathways like NF-κB and MAPK.[1][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36]
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
Caption: Modulation of the MAPK signaling cascade by iridoid glycosides.
General Experimental Workflow for In Vivo Toxicity Assessment
The following diagram illustrates a generalized workflow for conducting in vivo toxicity studies in animal models, from initial planning to final data analysis.
References
- 1. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. oecd.org [oecd.org]
- 4. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 5. researchgate.net [researchgate.net]
- 6. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD [oecd.org]
- 7. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD [oecd.org]
- 8. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ifif.org [ifif.org]
- 12. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 13. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 14. nib.si [nib.si]
- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. vivotecnia.com [vivotecnia.com]
- 18. The bacterial reverse mutation test | RE-Place [re-place.be]
- 19. nucro-technics.com [nucro-technics.com]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. researchgate.net [researchgate.net]
- 23. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characteristics, Isolation Methods, and Biological Properties of Aucubin [mdpi.com]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Aucubin inhibited lipid accumulation and oxidative stress via Nrf2/HO-1 and AMPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. medchemexpress.com [medchemexpress.com]
- 35. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Independent replication of published findings on 6-O-Vanilloylajugol's bioactivity.
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Vanilloylajugol, an iridoid glycoside isolated from Rehmannia glutinosa, has been a subject of interest within the natural products community. While its presence in this traditionally used medicinal plant suggests potential biological effects, a thorough and independent replication of its specific bioactivities is not extensively documented in publicly available scientific literature. This guide aims to provide a comparative framework for researchers interested in investigating the bioactivity of this compound. Due to the limited specific data on this compound, we will draw comparisons with the broader activities of extracts from Rehmannia glutinosa and the known effects of its structural component, vanillic acid, for which more extensive research is available.
Reported Bioactivities of Related Compounds
While specific studies on this compound are scarce, research on the extracts of Rehmannia glutinosa and related iridoid glycosides points towards several potential areas of biological activity. These include hepatoprotective, anti-inflammatory, and antioxidant effects. For context, the bioactivities of the structurally related compound, vanillic acid, are better characterized and include anti-inflammatory, antioxidant, and neuroprotective properties.
Data Summary: A Comparative Overview
To provide a basis for future investigation, the following table summarizes the reported bioactivities of Rehmannia glutinosa extracts and vanillic acid. This information can serve as a starting point for designing experiments to test for similar activities in this compound.
| Bioactivity | Test System | Compound/Extract | Key Findings | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | Vanillic Acid | Inhibition of paw edema, myeloperoxidase activity, and pro-inflammatory cytokine production. | [1] |
| Antioxidant | DPPH radical scavenging assay | Rehmannia glutinosa root extract | Significant radical scavenging activity. | [2] |
| Neuroprotective | Hypoxic-ischemic brain damage in neonatal rats | Vanillin | Ameliorated neurobehavioral deficits, decreased infarct volume, and reduced oxidative stress. | [3] |
Experimental Protocols
Researchers seeking to independently verify or explore the bioactivity of this compound can adapt established experimental protocols used for similar compounds. Below are outlines of key methodologies.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Objective: To assess the free radical scavenging capacity of this compound.
-
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution, which is reduced to a colorless or pale yellow hydrazine in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the DPPH solution.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
-
Objective: To evaluate the potential of this compound to reduce acute inflammation in an animal model.
-
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.
-
Procedure:
-
Acclimate animals (e.g., mice or rats) to laboratory conditions.
-
Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups of this compound.
-
Administer the test compound or controls to the respective groups via an appropriate route (e.g., oral gavage).
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Signaling Pathways: A Hypothetical Framework
Based on the known mechanisms of related compounds, the following diagrams illustrate potential signaling pathways that could be investigated for their modulation by this compound.
Conclusion and Future Directions
The current body of scientific literature presents a significant gap in the understanding of the specific bioactivities of this compound. While its presence in Rehmannia glutinosa suggests potential therapeutic properties, dedicated studies are required to validate these claims. Researchers are encouraged to utilize the comparative data and established protocols presented in this guide to initiate independent investigations. Future studies should focus on isolating sufficient quantities of this compound for comprehensive in vitro and in vivo testing to elucidate its specific biological effects and mechanisms of action. Such research will be crucial in determining the true therapeutic potential of this natural compound.
References
- 1. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Capacity of 6-O-Vanilloylajugol: A Comparative Analysis Using ORAC and DPPH Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 6-O-Vanilloylajugol against established antioxidant standards. The performance is evaluated using two widely accepted methods: the Oxygen Radical Absorbance Capacity (ORAC) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This document offers detailed experimental protocols, comparative data (using placeholders for this compound for illustrative purposes), and visual representations of the assay workflows and chemical principles to aid in research and development.
Comparative Antioxidant Performance
The antioxidant capacity of a compound is a critical parameter in the development of new therapeutic agents for conditions associated with oxidative stress. To contextualize the potential of this compound, its performance would be benchmarked against well-known antioxidants such as Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), and Quercetin.
Table 1: Comparative Antioxidant Capacity by ORAC Assay
| Compound | ORAC Value (µmol TE/g) |
| This compound | [Placeholder Value] |
| Trolox | 1.00 (Reference Standard) |
| Ascorbic Acid | [Insert established value] |
| Quercetin | [Insert established value] |
TE: Trolox Equivalents. The data for this compound is hypothetical and serves as a template for data presentation.
Table 2: Comparative Antioxidant Capacity by DPPH Assay
| Compound | IC₅₀ (µg/mL) |
| This compound | [Placeholder Value] |
| Trolox | [Insert established value] |
| Ascorbic Acid | [Insert established value] |
| Quercetin | [Insert established value] |
IC₅₀: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC₅₀ value indicates higher antioxidant activity. The data for this compound is hypothetical.
Experimental Protocols
Detailed methodologies for the ORAC and DPPH assays are provided below to ensure reproducibility and standardization.
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[1][2][3]
1. Reagents and Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm.[1]
2. Preparation of Solutions:
-
Fluorescein Solution: Prepare a stock solution of fluorescein in phosphate buffer. Immediately before use, dilute the stock to a final working concentration.
-
AAPH Solution: Prepare AAPH solution in phosphate buffer. This solution is thermally labile and should be made fresh daily.[4]
-
Trolox Standards: Prepare a series of Trolox dilutions in phosphate buffer to create a standard curve.
-
Sample Preparation: Dissolve this compound and other test compounds in a suitable solvent and then dilute with phosphate buffer to various concentrations.
3. Assay Procedure:
-
Pipette 150 µL of the fluorescein working solution into each well of the 96-well black microplate.[1]
-
Add 25 µL of either the sample, Trolox standard, or a phosphate buffer blank to the appropriate wells.[1]
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[1]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[1]
-
Immediately begin kinetic reading of fluorescence every minute for at least 60 minutes.
4. Data Analysis:
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is expressed as micromoles of Trolox Equivalents per gram (µmol TE/g) by comparing its net AUC to the Trolox standard curve.[1]
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Assay Protocol
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[5][6][7]
1. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Trolox, Ascorbic Acid, or Quercetin (as standards)
-
96-well microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.[5]
2. Preparation of Solutions:
-
DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.[5]
-
Standard Solutions: Prepare a series of dilutions of the standard antioxidants in the same solvent.
-
Sample Preparation: Dissolve this compound in the solvent to prepare a stock solution, from which serial dilutions are made.
3. Assay Procedure:
-
Add a fixed volume of the sample or standard solution to the wells of a 96-well plate.
-
Add the DPPH working solution to each well to initiate the reaction.[5]
-
Incubate the plate in the dark at room temperature for 30 minutes.[5][8]
-
Measure the absorbance of each well at 517 nm.[5]
4. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[9]
-
The IC₅₀ value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radical, is determined by plotting the percentage of inhibition against the sample concentrations. A lower IC₅₀ indicates greater antioxidant activity.[5]
Visualizing the Methodologies
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Caption: Workflow of the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) Assay.
Caption: Chemical Principle of the DPPH Assay.
Caption: Chemical Principle of the ORAC Assay.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. agilent.com [agilent.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Safety Operating Guide
Navigating the Disposal of 6-O-Vanilloylajugol: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For novel or specialized compounds like 6-O-Vanilloylajugol, a specific Safety Data Sheet (SDS) may not always be readily available. In such instances, a cautious approach based on general principles of chemical waste management is paramount. This guide provides essential safety and logistical information for the disposal of this compound, catering to researchers, scientists, and drug development professionals.
Core Principles of Chemical Waste Disposal
When a specific SDS is not available, a compound should be treated as potentially hazardous. The following table summarizes key considerations and recommended actions for the disposal of this compound, based on general laboratory safety guidelines.[1][2][3][4]
| Consideration | Recommended Action | Rationale |
| Hazard Identification | Assume the compound is hazardous in the absence of a specific SDS. | Ensures the highest level of safety and environmental protection. |
| Waste Segregation | Segregate this compound waste from other chemical waste streams.[1] | Prevents unknown and potentially dangerous chemical reactions. |
| Container Selection | Use a chemically compatible, leak-proof container with a secure lid.[1][4] | Prevents spills and exposure. Glass or high-density polyethylene (HDPE) are often suitable.[3] |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][4] | Ensures proper identification and handling by waste management personnel. |
| Disposal Route | Dispose of as hazardous waste through a licensed contractor or an institutional Environmental Health and Safety (EHS) program.[3][5] | The most conservative and safest method for unknown or novel compounds. |
| Drain/Trash Disposal | DO NOT dispose of down the drain or in regular trash.[2] | The environmental and health impacts are unknown. Many chemicals are harmful to aquatic life or can damage plumbing systems. |
Experimental Context: Handling of Iridoid Glycosides
This compound belongs to the class of iridoid glycosides. These compounds are of interest for their potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[6] Laboratory work with iridoid glycosides often involves extraction from plant materials and purification using techniques like high-speed countercurrent chromatography.[7] While these compounds are studied for their therapeutic potential, their toxicological properties are not always fully characterized. Therefore, treating them as potentially bioactive and hazardous is a prudent measure.
Disposal Protocol for this compound
The following step-by-step protocol should be followed for the disposal of this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and properly labeled hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's EHS office.[1]
-
-
Container Management:
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Ensure all required paperwork is completed accurately.
-
Logical Workflow for Disposal of Novel Compounds
The following diagram illustrates the decision-making process for the disposal of a novel compound like this compound where a specific SDS is unavailable.
By adhering to these conservative guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound and other novel compounds, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. Cas 124168-04-3,this compound | lookchem [lookchem.com]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling 6-O-Vanilloylajugol
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of 6-O-Vanilloylajugol in the laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the nature of this compound as a powdered natural product and the hazard information for related compounds, which may be harmful if swallowed, a comprehensive approach to personal protection is essential.[2][3][4][6] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or chemical splash goggles.[7][8] | Nitrile gloves.[7][8][9] | Laboratory coat.[8][9] | Recommended to be performed in a chemical fume hood or with an appropriate dust mask.[8][10] |
| Dissolving in Solvents | Safety glasses with side shields or chemical splash goggles.[7][8] | Nitrile or other chemically resistant gloves appropriate for the solvent being used.[7][8][9] | Laboratory coat.[8][9] | Work in a well-ventilated area or a chemical fume hood.[8][10] |
| General Handling of Solutions | Safety glasses with side shields.[7][8] | Nitrile gloves.[7][8][9] | Laboratory coat.[8][9] | Not generally required, but ensure adequate ventilation.[10] |
Operational and Disposal Plans: A Step-by-Step Guide
To ensure the safe handling and disposal of this compound, follow these procedural steps.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]
Handling and Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Spill and Emergency Procedures
-
Minor Spills (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated chemical waste container.
-
Clean the spill area with soap and water.
-
-
Minor Spills (Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated chemical waste container.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the affected area.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.[2][4]
-
Disposal Plan
All waste containing this compound, including unused material, contaminated lab supplies, and spill cleanup materials, must be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[4]
This guide is intended to provide essential safety and logistical information. Always prioritize your institution's specific safety protocols and guidelines. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. Harpagoside | C24H30O11 | CID 5281542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment | Risk Management & Safety | UNLV [unlv.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. methodist.edu [methodist.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
